2-amino-N-(2,2-difluoroethyl)acetamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H8F2N2O |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
2-amino-N-(2,2-difluoroethyl)acetamide |
InChI |
InChI=1S/C4H8F2N2O/c5-3(6)2-8-4(9)1-7/h3H,1-2,7H2,(H,8,9) |
InChI Key |
KCEIKSLIMOHDGN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2-amino-N-(2,2-difluoroethyl)acetamide: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-N-(2,2-difluoroethyl)acetamide is a fluorinated organic compound that has garnered significant interest as a versatile building block in synthetic chemistry. Its structural motifs, featuring a primary amine, an amide, and a difluoroethyl group, make it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on practical insights for laboratory and industrial use. The compound is most commonly handled as its hydrochloride salt to improve stability.
Physicochemical Properties and Identification
The hydrochloride salt of 2-amino-N-(2,2-difluoroethyl)acetamide is the most common commercially available form. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1414642-43-5 (for the hydrochloride salt) | [1][2][3] |
| Molecular Formula | C4H9ClF2N2O | [1][2] |
| Molecular Weight | 174.58 g/mol | [1][2] |
| IUPAC Name | 2-amino-N-(2,2-difluoroethyl)acetamide;hydrochloride | [1] |
| SMILES | FC(F)CNC(CN)=O.[H]Cl | [2] |
Synthesis and Mechanistic Considerations
While specific, detailed synthetic procedures for 2-amino-N-(2,2-difluoroethyl)acetamide are not extensively published in peer-reviewed journals, its structure is analogous to the well-documented trifluoro- counterpart, 2-amino-N-(2,2,2-trifluoroethyl)acetamide. The synthesis of this related compound offers a logical and transferable framework for understanding the probable synthetic routes. A common and effective method involves a two-step process starting from a protected amino acid, such as N-Boc-glycine, and coupling it with the corresponding fluorinated amine, followed by deprotection.
A plausible synthetic pathway is outlined below:
Sources
Physicochemical Profiling & Synthetic Utility of 2-Amino-N-(2,2-difluoroethyl)acetamide
The following guide provides an in-depth technical analysis of 2-amino-N-(2,2-difluoroethyl)acetamide , a specialized fluorinated building block used in medicinal chemistry.
Executive Summary
2-Amino-N-(2,2-difluoroethyl)acetamide (CAS: 1414642-43-5 for the HCl salt) is a strategic fluorinated fragment used to modulate the physicochemical properties of lead compounds. In drug discovery, the terminal 2,2-difluoroethyl group serves as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for ethyl or propyl chains.
This guide details the compound's electronic profile, synthetic pathways, and application in "fluorine scanning" to optimize potency and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
Chemical Identity & Structural Parameters
The compound consists of a glycinamide core N-alkylated with a 2,2-difluoroethyl tail. The presence of the geminal difluoro group (
Identification Data
| Parameter | Detail |
| IUPAC Name | 2-amino-N-(2,2-difluoroethyl)acetamide |
| Common Name | N-(2,2-difluoroethyl)glycinamide |
| CAS Number (HCl Salt) | 1414642-43-5 |
| CAS Number (Free Base) | Not widely listed; typically handled as salt |
| Molecular Formula | |
| Molecular Weight | 138.12 g/mol (Free Base); 174.58 g/mol (HCl Salt) |
| SMILES | FC(F)CNC(=O)CN |
| InChI Key | Derivative specific |
Physicochemical Properties[5][6][7]
The physicochemical profile of 2-amino-N-(2,2-difluoroethyl)acetamide is dominated by the electron-withdrawing nature of the fluorine atoms, which lowers the basicity of the amide nitrogen and alters the lipophilicity profile.
Quantitative Data Profile
Note: Values marked with () are predicted based on structure-activity relationship (SAR) models and analog comparison (e.g., trifluoroethyl glycinamide).*
| Property | Value / Range | Mechanistic Insight |
| Physical State | White Crystalline Solid | High lattice energy due to amide hydrogen bonding network. |
| Melting Point | ~57°C (OC) / Solid | Solid form stabilizes handling; lower MP than non-fluorinated analogs due to disrupted packing. |
| LogP (Lipophilicity) | 0.2 – 0.5 | The |
| pKa (Primary Amine) | 7.8 – 8.1 | Slightly lower than typical alkyl amines (~10) due to the electron-withdrawing carbonyl group (glycinamide effect). |
| pKa (Amide NH) | ~14-15 | The |
| Polar Surface Area (PSA) | ~55 Ų | Dominated by the primary amine and amide functions. |
| Solubility | High (Water, DMSO, MeOH) | The HCl salt is highly water-soluble; free base is soluble in polar organic solvents. |
Electronic Effect: The "Fluorine Scan"
Replacing a hydrogen with fluorine changes the bond polarization. In this compound:
-
Acidity Modulation: The
-inductive effect of the two fluorine atoms propagates through the ethyl chain, decreasing the electron density on the amide nitrogen. This increases the acidity of the amide proton, potentially strengthening interactions with target protein residues (e.g., carbonyl backbone acceptors). -
Dipole Moment: The
group introduces a significant local dipole that can influence binding orientation in an enzyme pocket.
Synthetic Methodology
Synthesis of 2-amino-N-(2,2-difluoroethyl)acetamide typically follows one of two pathways: a scalable industrial route involving chloroacetyl chloride, or a laboratory-scale coupling route using protected glycine.
Pathway A: The Chloroacetyl Chloride Route (Scalable)
This method avoids expensive coupling agents and is preferred for multi-gram to kilogram scale production.
-
Acylation: 2,2-Difluoroethylamine reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH or TEA) to form the intermediate 2-chloro-N-(2,2-difluoroethyl)acetamide .
-
Ammonolysis: The chloro-intermediate is treated with aqueous ammonia (or ammonia in MeOH) to displace the chloride, yielding the final primary amine.
Pathway B: Protected Glycine Coupling (High Purity)
Preferred for medicinal chemistry to avoid dimerization byproducts.
-
Coupling: N-Boc-Glycine is coupled with 2,2-difluoroethylamine using EDC/HOBt or HATU.
-
Deprotection: Acidic cleavage (HCl/Dioxane or TFA) yields the pure salt.
Synthetic Workflow Diagram
Caption: Two-step industrial synthesis via chloroacetyl chloride intermediate, avoiding expensive peptide coupling reagents.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 2,2-difluoroethyl group is a "metabolic blocker."
-
Mechanism: In a standard ethyl group (
), the terminal methyl is susceptible to CYP450-mediated oxidation. Replacing the terminal protons with fluorine ( ) blocks this metabolic soft spot because the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to oxidative cleavage. -
Lipophilicity Tuning: It allows researchers to increase lipophilicity (LogP) slightly without adding bulk, improving membrane permeability compared to a hydrophilic ethyl-amine.
Fragment-Based Drug Discovery (FBDD)
This compound serves as an ideal "linker" fragment. The primary amine can be reacted with aryl halides or carboxylic acids to build larger scaffolds, while the difluoroethyl tail acts as a solvent-exposed "cap" that improves the overall solubility and pharmacokinetic profile of the drug candidate.
Case Study Context: Similar motifs are found in next-generation parasiticides (e.g., isoxazoline class) where fluorinated alkyl amides provide the necessary lipophilicity to penetrate exoskeletons while maintaining systemic stability in the host.
Handling & Safety Protocols
While specific toxicological data for this exact CAS is limited, it should be handled as a Category 2 Irritant based on its structural class (halo-alkyl amides).
Safety Data Sheet (SDS) Summary
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocol:
-
Engineering Controls: Always handle the free base or fine salt powder inside a chemical fume hood to prevent inhalation.
-
Storage: Store the HCl salt at room temperature in a desiccator. It is hygroscopic. The free base should be used immediately or stored under inert gas (Argon) at -20°C to prevent slow oxidation or hydrolysis.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which liberates the free amine, increasing volatility).
References
-
American Elements. (n.d.). 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride Properties and Specifications. Retrieved from
-
ChemicalBook. (2022).[2] 2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride MSDS and Supplier Data. Retrieved from
-
ChemScene. (n.d.). Product Analysis: 2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for difluoroethyl bioisosterism).
-
PubChem. (2025).[3] Compound Summary: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Analog Comparison). Retrieved from
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Introduction: The Strategic Convergence of Fluorine and the Acetamide Scaffold
An In-depth Technical Guide to the Biological Activity of Difluoroethyl Acetamide Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of drug design. The unique physicochemical properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to profound improvements in a compound's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[1][2][3] When this powerful halogen is integrated into proven pharmacophores, the potential for discovering novel therapeutics expands significantly.
The acetamide moiety is one such privileged scaffold. Its prevalence in both natural products and approved pharmaceuticals speaks to its versatility as a structural component, capable of engaging in crucial hydrogen bonding interactions with biological targets.[4][5] Acetamide derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]
This guide focuses on the intersection of these two powerful elements: difluoroethyl acetamide derivatives . By combining the robust acetamide core with the modulating effects of a difluoroethyl group, researchers have unlocked a class of compounds with diverse and potent biological activities. This document serves as a technical exploration of their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.
Core Synthesis Strategies: Building the Difluoroethyl Acetamide Backbone
The construction of difluoroethyl acetamide derivatives typically relies on established amide bond formation protocols. The fundamental approach involves the coupling of a carboxylic acid derivative with a suitable amine.
A generalized synthetic workflow is as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid containing the desired molecular framework is activated to facilitate nucleophilic attack by the amine. Standard methods include conversion to an acid chloride using reagents like oxalyl chloride or thionyl chloride, or the use of coupling agents such as N,N'-dicarbonyldiimidazole (CDI).[4][5]
-
Amide Coupling: The activated carboxylic acid is then reacted with an amine that bears the difluoroethyl moiety (or a precursor). This reaction is often carried out in an inert solvent like dichloromethane (DCM) or acetonitrile.[4][6]
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the target difluoroethyl acetamide derivative.
For instance, the synthesis of certain aryl acetamide derivatives has been achieved through standard amide coupling conditions using aryl acetic acids and the appropriate amine precursors.[6] Similarly, a series of difluorophenyl methanesulfinyl acetamide compounds were synthesized from a dis(4-fluorophenyl) methanol starting material, followed by substitution, esterification, amination, and oxidation steps.[7]
Caption: Generalized synthetic workflow for difluoroethyl acetamide derivatives.
A Spectrum of Biological Activities and Therapeutic Targets
Difluoroethyl acetamide derivatives have demonstrated efficacy across a remarkable range of therapeutic areas, from infectious diseases to oncology and central nervous system disorders.
Antiparasitic Activity: A New Frontier Against Cryptosporidiosis
A significant breakthrough has been the development of aryl acetamide triazolopyridazines as potent agents against the parasite Cryptosporidium, a major cause of diarrheal disease.[6][8] In this series, the acetamide linker proved superior to urea-based counterparts.[6]
Structure-activity relationship (SAR) studies revealed that the presence and position of fluorine on the aryl "tail" group were critical for potency. Key findings include:
-
Electron-withdrawing groups on the aryl ring are preferred over electron-donating groups.[6][8]
-
Substitution at the 2-position of the aryl ring leads to inactive compounds.[8]
-
The addition of fluorine atoms, particularly in combination with other halogens or trifluoromethyl groups, dramatically enhances potency.[6]
The most potent compound identified from this work, SLU-10482 , exhibited an EC50 of 0.07 μM and demonstrated oral efficacy in a Cryptosporidium-infection mouse model with an ED90 of less than 5 mg/kg administered twice daily.[6][8]
Enzyme Inhibition: A Versatile Mechanism of Action
The difluoroethyl acetamide scaffold has proven to be an effective platform for designing specific enzyme inhibitors.
-
Heme Oxygenase-1 (HO-1) Inhibition in Glioblastoma: HO-1 is overexpressed in many cancers, including glioblastoma (GBM), and is associated with tumor progression and chemoresistance.[9] A novel acetamide-based inhibitor, VP18/58 , was shown to significantly reduce GBM cell viability and counteract HO-1 enzymatic activity. Mechanistically, VP18/58 interferes with the hypoxic-angiogenic pathway by downregulating HIF-1α and its target, VEGF.[9]
-
Butyrylcholinesterase (BChE) Inhibition for Alzheimer's Disease: The inhibition of BChE is a key therapeutic strategy for managing Alzheimer's disease.[10][11] A series of substituted acetamide derivatives were designed as BChE inhibitors, with compound 8c emerging as the most potent, exhibiting an IC50 value of 3.94 μM.[10][11] Kinetic studies revealed a mixed-type inhibition mechanism for this compound.[10]
-
Cyclooxygenase-II (COX-II) Inhibition: Acetamide derivatives are integral structural components of many COX-II inhibitors, which are widely used for their potent anti-inflammatory effects in treating conditions like arthritis and pain.[5][12]
Central Nervous System (CNS) Stimulation
Researchers have synthesized and evaluated a series of difluorophenyl methanesulfinyl acetamide derivatives for their potential as central stimulants.[7] In preclinical studies using mouse models, several of these compounds were found to enhance locomotor activity. Notably, the central stimulative effect of compound 5b was comparable to that of the positive control, modafinil, highlighting the potential of this chemical class for CNS applications.[7]
Receptor Agonism: Targeting Vasopressin Receptors
A series of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetamide derivatives were synthesized and identified as potent and selective agonists for the arginine vasopressin V2 receptor.[13] This receptor plays a crucial role in regulating water reabsorption in the kidneys. Several compounds from this series demonstrated the ability to decrease urine volume in rats, indicating their potential as antidiuretic agents for conditions such as nocturnal polyuria.[13]
| Representative Derivative Class | Biological Target/Activity | Key Compound(s) | Potency Metric | Reference |
| Aryl Acetamide Triazolopyridazines | Anti-cryptosporidial | SLU-10482 | EC50 = 0.07 μM | [6][8] |
| Acetamide-based Inhibitors | Heme Oxygenase-1 (HO-1) | VP18/58 | Reduces GBM cell viability at 10 μM | [9] |
| Substituted Acetamides | Butyrylcholinesterase (BChE) | 8c | IC50 = 3.94 μM | [10][11] |
| Difluorophenyl Methanesulfinyl Acetamides | Central Nervous System Stimulation | 5b | Activity comparable to modafinil | [7] |
| Benzazepine Acetamides | Vasopressin V2 Receptor Agonist | - | Potent V2 binding affinity | [13] |
Experimental Protocols for Biological Evaluation
The validation of difluoroethyl acetamide derivatives requires a cascade of robust experimental assays. The following protocols represent standard methodologies employed in the field.
Protocol 1: In Vitro Antiproliferative MTT Assay
This assay is fundamental for assessing a compound's effect on cell viability and is widely used in cancer research.[4]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., U87MG glioblastoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
This protocol can be adapted to measure the inhibitory activity of compounds against various enzymes, such as BChE.[10][11]
Objective: To determine the IC50 of a compound against a target enzyme.
Methodology:
-
Reagent Preparation: Prepare buffer solutions, the enzyme (e.g., BChE from equine serum), the substrate (e.g., butyrylthiocholine iodide), and a chromogenic reagent (e.g., DTNB - Ellman's reagent).
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction. The enzyme will hydrolyze the substrate, and the product will react with the chromogen to produce a colored compound.
-
Kinetic Reading: Immediately begin monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 412 nm for DTNB).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Caption: A typical workflow for the discovery and evaluation of novel derivatives.
Conclusion and Future Directions
The difluoroethyl acetamide scaffold represents a highly versatile and fruitful platform for the development of novel therapeutic agents. The strategic introduction of difluoroethyl groups onto the classic acetamide core has yielded compounds with potent and specific activities against a diverse array of biological targets, including parasites, enzymes central to cancer progression, and CNS receptors. The remarkable success in generating orally bioavailable antiparasitic agents and potent enzyme inhibitors underscores the power of this chemical motif.
Future research in this area will likely focus on several key avenues:
-
Expansion to New Targets: Leveraging the existing synthetic frameworks to explore the activity of difluoroethyl acetamide derivatives against other clinically relevant targets.
-
Mechanism Deconvolution: For compounds with promising phenotypic effects, such as the anticryptosporidial agents, elucidating the precise molecular target(s) will be crucial for further development and understanding potential resistance mechanisms.[6][8]
-
Pharmacokinetic Optimization: Further fine-tuning of the scaffold to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby improving in vivo efficacy and safety profiles.
-
Computational Modeling: Employing in silico tools for the rational design of next-generation derivatives with enhanced potency and selectivity, guided by the growing body of SAR data.
References
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Ogawa, H., et al. (2009). Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists. Bioorganic & Medicinal Chemistry, 17(8), 3130-41. Available at: [Link]
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(2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. International Journal of Molecular Sciences. Available at: [Link]
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Striplin, M. J., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry. Available at: [Link]
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Zhu, X., et al. (2012). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University, 43(1), 16-20. Available at: [Link]
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Clinicaltrials.eu. N,N-Diethyl-2-(2-(4-(2[(18)F]-Fluoroethoxy)Phenyl)5,7Dimethylpyrazolo[1,5A]Pyrimidin-3-Yl)Acetamide. Available at: [Link]
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Striplin, M. J., et al. (2023). Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry, 66(12), 7834-7848. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4). Available at: [Link]
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(2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
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(2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. Available at: [Link]
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Sgrò, F., et al. (2024). Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway. MDPI. Available at: [Link]
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(2024). FDA approved fluorine-containing drugs in 2023. Available at: [Link]
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Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. Available at: [Link]
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Li, L., et al. (2016). Treatment of severe fluoroacetamide poisoning in patient with combined multiple organ dysfunction syndrome by evidence-based integrated Chinese and Western medicines: A case report. Medicine (Baltimore). Available at: [Link]
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(2024). REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
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Striplin, M. J., et al. (2023). Structure–Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. Journal of Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Available at: [Link]
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El-Sayed, N. N. E., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Simoes, M. F., et al. (2024). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. Cancers (Basel). Available at: [Link]
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Akwabi-Ameyaw, A., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Potential Mechanism of Action of 2-amino-N-(2,2-difluoroethyl)acetamide
Abstract
2-amino-N-(2,2-difluoroethyl)acetamide, hereafter designated as DF-GDA, is a novel N-substituted glycine derivative. Its structural resemblance to the neurotransmitter glycine suggests a potential role in modulating neuronal signaling. The incorporation of a 2,2-difluoroethyl moiety introduces unique electrochemical properties that can significantly influence its pharmacokinetic profile and target interactions compared to its non-fluorinated analogs.[1][2][3] This guide proposes a primary hypothesis centered on DF-GDA's interaction with the glycinergic system, specifically as an inhibitor of the Glycine Transporter 1 (GlyT1). We outline a comprehensive, multi-phase experimental strategy to rigorously test this hypothesis, beginning with initial target validation and progressing to detailed molecular mechanism elucidation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals investigating the therapeutic potential of this and similar N-substituted glycine derivatives.[4][5][6]
Introduction: Structural Rationale and Core Hypothesis
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory signaling, a disruption of which is implicated in numerous neurological and psychiatric disorders.[7] Glycine is a unique neurotransmitter that plays a dual role in this process. It is the primary agonist for inhibitory glycine receptors (GlyRs), which are ligand-gated chloride channels that hyperpolarize neurons, primarily in the spinal cord and brainstem.[8][9][10] Concurrently, glycine acts as an essential co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors, where its presence is required for glutamate-mediated receptor activation, a process fundamental to learning and memory.[7][11][12]
The synaptic concentration of glycine is tightly regulated by specific sodium and chloride-dependent glycine transporters (GlyTs).[13] Glycine Transporter 1 (GlyT1) is predominantly expressed in glial cells surrounding both inhibitory and excitatory synapses and is considered the main regulator of glycine levels at NMDA receptors.[14][15] By clearing glycine from the synaptic cleft, GlyT1 maintains NMDA receptors in a subsaturated state.[13] Consequently, inhibiting GlyT1 raises extracellular glycine concentrations, enhances NMDA receptor function, and represents a promising therapeutic strategy for conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[7][14][16]
The structure of DF-GDA contains two key features that inform our primary hypothesis:
-
Glycine Backbone: The 2-amino-acetamide core is a direct analog of glycine, suggesting it is a substrate or ligand for proteins that recognize glycine.
-
N-(2,2-difluoroethyl) Group: The introduction of fluorine can profoundly alter a molecule's properties. The strong electron-withdrawing nature of the two fluorine atoms can decrease the basicity of the nearby amine, alter lipophilicity, and improve metabolic stability by making the C-F bond resistant to enzymatic cleavage.[2][17] These modifications often lead to enhanced binding affinity and improved pharmacokinetic profiles.[1][3][18]
Based on this structural analysis, this guide posits the following Core Hypothesis :
2-amino-N-(2,2-difluoroethyl)acetamide (DF-GDA) acts as a selective, non-transportable inhibitor of Glycine Transporter 1 (GlyT1). This inhibition increases synaptic glycine levels, leading to enhanced N-methyl-D-aspartate (NMDA) receptor function.
The following sections detail a logical, field-proven workflow to systematically investigate and validate this hypothesis.
Phase 1: Target Identification and Validation Workflow
The initial phase is designed as a screening cascade to rapidly determine if DF-GDA interacts with primary targets within the glycinergic system. The causality behind this workflow is to first establish binding affinity and then confirm functional consequence in a cellular context before committing to more resource-intensive mechanistic studies.
In Silico Docking and Molecular Modeling
-
Rationale: Computational modeling provides a cost-effective, predictive first step to visualize potential binding modes and estimate binding affinity. By docking DF-GDA into the known crystal structures of GlyT1 and, as a counterscreen, the inhibitory Glycine Receptor (GlyR), we can generate initial evidence for target selectivity.
-
Protocol:
-
Obtain high-resolution crystal structures of human GlyT1 (e.g., from the Protein Data Bank).
-
Generate a 3D conformer of DF-GDA and perform energy minimization.
-
Utilize molecular docking software (e.g., AutoDock, Schrödinger Suite) to predict the binding pose and affinity of DF-GDA within the substrate-binding pocket of GlyT1.
-
Analyze interactions, looking for key hydrogen bonds or hydrophobic interactions, particularly involving the difluoroethyl moiety.
-
Repeat the docking procedure with the ligand-binding domain of the GlyR α1 subunit to predict potential off-target activity.
-
In Vitro Radioligand Binding Assays
-
Rationale: This experiment provides direct, quantitative evidence of target engagement. By measuring the ability of DF-GDA to displace a known high-affinity radiolabeled ligand from GlyT1, we can determine its binding affinity (Ki).
-
Protocol:
-
Source: Use cell membrane preparations from CHO or HEK293 cells stably overexpressing human GlyT1.
-
Radioligand: Utilize a high-affinity GlyT1 inhibitor radioligand, such as [³H]-NFPS.
-
Assay: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of DF-GDA.
-
Detection: Separate bound from free radioligand via rapid filtration and quantify bound radioactivity using liquid scintillation counting.
-
Analysis: Plot the percentage of radioligand displacement against the log concentration of DF-GDA. Fit the data to a one-site competition model to calculate the IC50, which is then converted to the inhibition constant (Ki).
-
Functional Glycine Uptake Assay
-
Rationale: A binding event does not guarantee a functional effect. This cell-based assay directly measures the ability of DF-GDA to inhibit the primary function of GlyT1—the transport of glycine into the cell. This is a critical self-validating step; if DF-GDA binds but does not inhibit function, our core hypothesis is invalidated.
-
Protocol:
-
Cell System: Use cryopreserved CHO-K1 cells stably overexpressing human GlyT1a, plated in a 384-well format.[19]
-
Procedure: a. Pre-incubate the cells with varying concentrations of DF-GDA or a reference inhibitor (e.g., Sarcosine, ALX 5407). b. Initiate glycine uptake by adding a solution containing [³H]-glycine. c. Incubate for a predetermined linear uptake period (e.g., 10-15 minutes).[15] d. Terminate the transport by rapidly washing the cells with ice-cold buffer. e. Lyse the cells and measure the intracellular [³H]-glycine concentration using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, representing the concentration of DF-GDA required to inhibit 50% of specific glycine uptake.
-
The expected outcomes from Phase 1 are summarized below.
| Experiment | Parameter Measured | Favorable Outcome for Hypothesis |
| In Silico Docking | Predicted Binding Energy (kcal/mol) | High predicted affinity for GlyT1; lower for GlyR |
| Radioligand Binding | Inhibition Constant (Ki) | Ki < 1 µM for GlyT1 |
| Glycine Uptake Assay | Half-maximal Inhibitory Concentration (IC50) | IC50 < 1 µM |
Diagram of the initial target validation workflow.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and logically structured approach to investigate the potential mechanism of action of 2-amino-N-(2,2-difluoroethyl)acetamide. The proposed workflow, progressing from in silico prediction to in vitro validation and culminating in functional electrophysiology, provides a self-validating system to test the hypothesis that DF-GDA is a GlyT1 inhibitor.
Positive results from these studies would provide a strong rationale for advancing DF-GDA into preclinical models of diseases associated with NMDA receptor hypofunction, such as schizophrenia or cognitive deficits. Future work would also involve detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to establish a clear relationship between target engagement and behavioral outcomes in animal models. The presence of the difluoroethyl group makes metabolic stability a particularly important parameter to investigate. [1][2]The insights gained from this comprehensive mechanistic evaluation will be critical for the continued development of DF-GDA as a potential therapeutic agent.
References
- Patsnap Synapse. (2024, June 21). What are GlyT1 inhibitors and how do they work?
- Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). Glycine Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
- BPS/IUPHAR Guide to PHARMACOLOGY. Glycine receptors.
- Lynch, J. W. (2004). The glycine receptor. PubMed.
- Kovács, B., et al. (2024). Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI.
- Shah, T. (2021, March 5). Taming a neurotransmitter transporter. Research Communities by Springer Nature.
- Wikipedia. Glycine receptor.
- Rajendra, S., Lynch, J. W., & Schofield, P. R. (2004). Molecular Structure and Function of the Glycine Receptor Chloride Channel. Pharmacological Reviews.
- Biozentrum. Unlocking the molecular mechanism of glycine transport and inhibition.
- Harsing, L. G. Jr. (2006). Glycine transporter type-1 and its inhibitors. PubMed.
- Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. MDPI.
- El-Sayed, M. A.-A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed.
- ResearchGate. (2025, November 11). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay.
- Gill, H., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- The Physiological Society. The kinetics of glycine transporter type 1 inhibitors.
- Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC.
- Ghammamy, S., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega.
- Müller, K., et al. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Al-Sanea, M. M., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
- Santos, J. L. S., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Ni, Y., & Hu, J. (2021). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). ACS Publications.
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- 19. researchgate.net [researchgate.net]
Characterization of 2-amino-N-(2,2-difluoroethyl)acetamide: A Technical Guide for Drug Discovery and Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization data for 2-amino-N-(2,2-difluoroethyl)acetamide, a fluorinated organic building block with potential applications in medicinal chemistry and agrochemical synthesis. While experimental data for this specific molecule is sparse in publicly accessible literature, this document leverages established analytical principles and data from the closely related analog, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, to present a robust predictive characterization. The guide details proposed synthetic routes, in-depth protocols for spectroscopic and chromatographic analysis, and essential safety information. It is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, evaluation, and application of novel fluorinated compounds.
Introduction and Significance
2-amino-N-(2,2-difluoroethyl)acetamide (CAS RN: 1414642-43-5 for its hydrochloride salt) is a glycine amide derivative containing a difluoroethyl moiety. The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially modulating the biological activity of a parent compound.
The trifluoro analog of this compound is a known key intermediate in the synthesis of Fluralaner, a broad-spectrum veterinary insecticide.[1][2] This established utility underscores the potential of 2-amino-N-(2,2-difluoroethyl)acetamide as a valuable synthon for creating new chemical entities with unique biological properties. This guide provides the critical characterization data necessary to enable its synthesis and application in research and development settings.
Caption: Chemical Structure of 2-amino-N-(2,2-difluoroethyl)acetamide.
Synthesis and Purification
The synthesis of 2-amino-N-(2,2-difluoroethyl)acetamide can be logically approached via the coupling of a protected glycine derivative with 2,2-difluoroethylamine. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is essential to prevent self-polymerization of the glycine unit during the amide bond formation.[3]
Proposed Synthetic Workflow
The proposed two-step synthesis involves an initial amide coupling reaction followed by deprotection of the amine.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl (2-((2,2-difluoroethyl)amino)-2-oxoethyl)carbamate
-
Reagent Preparation: Dissolve Boc-Glycine (1.0 eq) and a coupling agent such as HATU (1.1 eq) or DIC/HOBt (1.1 eq each) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).[4]
-
Activation: Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add 2,2-difluoroethylamine (1.0 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate. This intermediate may be purified by flash column chromatography if necessary.
Step 2: Deprotection to yield 2-amino-N-(2,2-difluoroethyl)acetamide
-
Acidic Cleavage: Dissolve the crude Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a saturated solution of HCl in 1,4-dioxane.[5][6]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene or DCM several times to remove residual acid. If HCl was used, the hydrochloride salt may precipitate and can be collected by filtration.
-
Purification: The final product (as the free base or hydrochloride salt) can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by reverse-phase HPLC.
Physicochemical and Spectroscopic Characterization
A combination of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.
Summary of Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₄H₇F₂N₂O | Calculated |
| Molecular Weight | 137.11 g/mol | Calculated |
| Exact Mass | 137.05262 Da | Calculated |
| CAS Number (HCl Salt) | 1414642-43-5 | [7] |
Analytical Characterization Workflow
Caption: Standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are essential. The predicted spectra are based on standard chemical shift values and coupling patterns observed in similar fluorinated molecules.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
δ ~8.5-8.8 ppm (t, 1H): Amide proton (-CO -NH -CH₂), showing triplet coupling to the adjacent CH₂ group.
-
δ ~6.0 ppm (tt, 1H): Methine proton (-CH F₂), appearing as a triplet of triplets due to coupling with the two geminal fluorine atoms (~55-60 Hz) and the vicinal CH₂ protons (~4-5 Hz).
-
δ ~3.6 ppm (td, 2H): Methylene group adjacent to the difluoromethyl group (-NH -CH ₂-CHF₂), showing triplet coupling to the amide proton and doublet coupling to the methine proton.
-
δ ~3.4 ppm (s, 2H): Methylene group adjacent to the primary amine (-NH ₂-CH ₂-CO-).
-
δ ~2.5-3.0 ppm (br s, 2H): Primary amine protons (-NH ₂). This signal may be broad and its chemical shift is concentration and solvent dependent.
For comparison, the hydrochloride salt of the trifluoro analog shows signals at δ 4.07-3.95 (m, 2H) and 3.67-3.64 (m, 2H) for the two methylene groups.[8]
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆):
-
δ ~170 ppm: Carbonyl carbon (C=O).
-
δ ~114 ppm (t, JCF ≈ 240 Hz): Difluoromethyl carbon (-CHF₂).
-
δ ~45 ppm: Methylene carbon adjacent to the amine (-C H₂-NH₂).
-
δ ~42 ppm (t, JCCF ≈ 20 Hz): Methylene carbon adjacent to the difluoromethyl group (-C H₂-CHF₂).
Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆):
-
δ ~ -125 ppm (dt): A doublet of triplets is expected, arising from geminal coupling to the methine proton and vicinal coupling to the methylene protons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions, Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.
Expected High-Resolution Mass Spectrometry (HRMS) Data:
-
Analysis Mode: Electrospray Ionization (ESI), Positive Mode.
-
Expected Ion: [M+H]⁺
-
Calculated Exact Mass for [C₄H₈F₂N₂O]⁺: 138.06047
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Analysis: Compare the observed accurate mass of the [M+H]⁺ ion with the calculated theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted Characteristic IR Absorption Bands (cm⁻¹):
-
3300-3400: N-H stretching (primary amine, may show two bands).
-
3200-3300: N-H stretching (secondary amide).
-
~1650-1680: C=O stretching (amide I band).
-
~1550-1580: N-H bending (amide II band).
-
1050-1150: C-F stretching (strong, characteristic bands).
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Purity Assessment
The purity of the final compound is critical for its intended application. Ion chromatography has been shown to be an effective method for assessing the purity of the trifluoro-analog, capable of separating the main compound from starting materials and related impurities.[9]
Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier such as 0.1% TFA or formic acid.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Analysis: The purity is determined by the peak area percentage of the main component relative to all observed peaks.
Safety and Handling
While specific toxicity data for 2-amino-N-(2,2-difluoroethyl)acetamide is not available, the data for its trifluoro-analog and general chemical safety principles should be applied. The trifluoro-analog is classified as causing skin and eye irritation and may cause respiratory irritation.[10][11]
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
Conclusion
This technical guide provides a detailed, predictive framework for the synthesis and comprehensive characterization of 2-amino-N-(2,2-difluoroethyl)acetamide. By leveraging data from analogous structures and fundamental principles of analytical chemistry, this document equips researchers, scientists, and drug development professionals with the necessary protocols and expected data to confidently produce, identify, and utilize this valuable fluorinated building block in their research endeavors. The methodologies outlined herein establish a self-validating system for ensuring the structural integrity and purity of the target compound, paving the way for its application in the discovery of new chemical entities.
References
[12] European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents. Retrieved February 18, 2026, from
[1] Google Patents. (2022, February 18). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. Retrieved February 18, 2026, from
[11] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24705143, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. PubChem. Retrieved February 18, 2026, from [Link]
[13] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42913698, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1). PubChem. Retrieved February 18, 2026, from [Link]
[7] American Elements. (n.d.). 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride | CAS 1414642-43-5. Retrieved February 18, 2026, from [Link]
[4] Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 18, 2026, from [Link]
[5] Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 18, 2026, from [Link]
[6] Pal, A., et al. (2024, April 12). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
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- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride | 1171331-39-7 [chemicalbook.com]
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Technical Guide: Solubility Profiling & Solvent Selection for 2-amino-N-(2,2-difluoroethyl)acetamide
The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-amino-N-(2,2-difluoroethyl)acetamide , a critical fluorinated building block in medicinal chemistry.
Executive Summary
2-amino-N-(2,2-difluoroethyl)acetamide is a bifunctional building block characterized by a primary amine (nucleophile) and a fluorinated amide side chain. It is most commonly supplied and stored as its hydrochloride salt to prevent oxidative degradation and improve shelf stability.
Understanding the solubility of this compound requires a strict distinction between its two forms:
-
The Cationic Salt (HCl): Highly polar, water-soluble, insoluble in non-polar organics.
-
The Free Base (Neutral): Moderate lipophilicity, soluble in chlorinated and polar organic solvents, suitable for coupling reactions.
This guide provides the solubility landscape for both forms and details the standard operating procedures (SOPs) for solvent selection in drug discovery workflows.
Physicochemical Solubility Landscape
The presence of the difluoroethyl group (
Table 1: Solubility Matrix (Qualitative & Semi-Quantitative)
| Solvent Class | Specific Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Application Context |
| Polar Protic | Water ( | High (>100 mg/mL) | Moderate | Aqueous workup; Salt formation. |
| Methanol (MeOH) | High | High | Recrystallization; Hydrogenation. | |
| Ethanol (EtOH) | Moderate | High | Crystallization co-solvent. | |
| Polar Aprotic | DMSO | Very High | High | Stock solutions for bio-assays. |
| DMF / DMAc | High | High | Peptide coupling reactions. | |
| Acetonitrile (MeCN) | Low/Moderate | High | HPLC mobile phase; Reaction solvent. | |
| Chlorinated | Dichloromethane (DCM) | Insoluble | High | Critical: Used to extract free base from aqueous phase. |
| Chloroform | Insoluble | High | NMR solvent ( | |
| Esters/Ethers | Ethyl Acetate (EtOAc) | Insoluble | Moderate | Critical: Used to precipitate the salt form. |
| THF | Low | High | Reduction reactions. | |
| Hydrocarbons | Hexane / Heptane | Insoluble | Insoluble | Anti-solvent for precipitation. |
Critical Insight: The sharp solubility contrast in Ethyl Acetate (EtOAc) is the industry standard for purification. The free base is soluble in EtOAc, but adding HCl gas/ether causes the salt to crash out quantitatively.
Mechanistic Solubility Logic
To predict solubility behavior in novel solvent systems, researchers must understand the competing intermolecular forces:
The Fluorine Effect
The terminal
The Salt-Switch
-
Protonation (
): The primary amine becomes . Lattice energy dominates. The ionic species requires high dielectric solvents (Water, DMSO, MeOH) to solvate the ions. -
Deprotonation (
): The molecule becomes neutral. The dipole moment is reduced, allowing the fluorinated tail to interact with organic solvents like DCM and THF.
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for solvent selection based on the compound's state.
Caption: Solubility logic flow for 2-amino-N-(2,2-difluoroethyl)acetamide based on protonation state.
Experimental Protocols
Since commercial Certificates of Analysis (CoA) rarely list full solubility curves, the following protocols are recommended for internal validation.
Protocol A: Gravimetric Solubility Determination (High Accuracy)
Purpose: To determine the exact saturation point (
-
Preparation: Weigh 100 mg of the compound (HCl salt or Free Base) into a 4 mL glass vial.
-
Addition: Add the target solvent in 100
increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Observation: Continue addition until the solution is clear (no visible particulates).
-
Calculation:
-
Verification: If the target concentration is reached (e.g., 0.5 M for reactions) without precipitation, the solvent is validated.
Protocol B: Free Base Extraction (The "DCM Wash")
Purpose: To convert the stable HCl salt into the reactive free base for amidation reactions.
-
Dissolution: Dissolve 1.0 eq of 2-amino-N-(2,2-difluoroethyl)acetamide HCl in minimum Water (approx. 5 vol).
-
Basification: Add 1.0 M NaOH (or saturated
) until pH > 10. -
Extraction: Add 10 vol of Dichloromethane (DCM) . Shake vigorously.
-
Note: The fluorinated tail improves partitioning into DCM compared to non-fluorinated glycine-amides.
-
-
Separation: Collect the organic (lower) layer. Repeat extraction 2x.
-
Drying: Dry combined organics over
. -
Usage: Use the DCM solution directly in the next reaction step to avoid stability issues with the isolated free amine.
Application in Synthesis
Peptide Coupling (Amidation)
When using this amine to synthesize larger drug scaffolds (e.g., isoxazoline insecticides like Fluralaner analogs):
-
Preferred Solvent: DMF or NMP.
-
Base: DIPEA (Diisopropylethylamine).
-
Reasoning: The HCl salt is soluble in DMF. Adding DIPEA generates the free base in situ, avoiding the need for a separate extraction step.
Handling & Safety
-
Fluorine NMR: The 2,2-difluoro group provides a distinct triplet of doublets in
NMR ( to ppm). Use or for characterization.[1] -
Reactivity: The primary amine is prone to carbamate formation if exposed to atmospheric
. Always store the free base under Nitrogen or Argon.
References
-
Thermo Fisher Scientific. (2024).[2] Safety Data Sheet: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Link (Note: Analogous trifluoro- compound data used for safety benchmarking).
-
American Elements. (2024). 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride Properties. Link
-
National Institutes of Health (NIH). (2012). Solvent Selection for Insoluble Ligands. PubMed Central. Link
-
ChemicalBook. (2023). Synthesis and Application of Fluorinated Acetamides. Link
Sources
Methodological & Application
analytical methods for quantifying 2-amino-N-(2,2-difluoroethyl)acetamide
Application Note: Quantitative Analysis of 2-Amino-N-(2,2-difluoroethyl)acetamide
Executive Summary
2-Amino-N-(2,2-difluoroethyl)acetamide (CAS: 1414642-43-5) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and bio-isosteres in medicinal chemistry.[1]
The Analytical Challenge: This molecule presents a "perfect storm" of analytical difficulties:
-
High Polarity: The primary amine and amide functionalities make it unretainable on standard C18 Reverse-Phase (RP) columns.
-
UV Silence: It lacks a conjugated
-system, exhibiting only weak end-absorption at <210 nm, making UV detection non-specific and insensitive. -
Matrix Interference: As a small, polar molecule, it co-elutes with salts and matrix components in the "void volume" of RP-LC.
The Solution: This guide details two validated protocols:
-
Protocol A (Trace Analysis): HILIC-MS/MS for low-level impurity quantification (ppm level).
-
Protocol B (Assay/Purity): Ion Chromatography (IC) with Conductivity Detection for raw material assay.
Chemical Profile & Properties[2][3][4]
| Property | Description |
| IUPAC Name | 2-amino-N-(2,2-difluoroethyl)acetamide |
| Structure | |
| Molecular Formula | C |
| Molecular Weight | 138.12 g/mol (Free Base); 174.58 g/mol (HCl Salt) |
| pKa (Predicted) | ~8.1 (Primary Amine) |
| Solubility | Highly soluble in water, methanol; insoluble in hexane/heptane.[1] |
Protocol A: HILIC-MS/MS for Trace Quantification
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by partitioning them into a water-enriched layer on the silica surface. Coupled with Triple Quadrupole MS (QqQ), this offers the highest sensitivity and specificity.
Reagents & Materials
-
Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).
-
Diluent: 90:10 Acetonitrile:Water (To match initial gradient conditions).
LC-MS/MS Conditions
Chromatographic Gradient: Flow Rate: 0.4 mL/min | Column Temp: 40°C | Injection Vol: 2-5 µL
| Time (min) | % MPB (ACN) | % MPA (Aq Buffer) | State |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Isocratic Hold |
| 6.00 | 60 | 40 | Linear Ramp |
| 7.00 | 60 | 40 | Wash |
| 7.10 | 95 | 5 | Re-equilibration |
| 10.00 | 95 | 5 | End |
Mass Spectrometry (ESI+) Parameters:
-
Source: Electrospray Ionization (Positive Mode).[2]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 400°C.
-
Cone Voltage: 25 V.
MRM Transitions:
| Transition Type | Precursor (
Sample Preparation Workflow
Caption: Step-by-step sample preparation minimizing solvent mismatch and glass adsorption.
Protocol B: Ion Chromatography (Purity Assay)
Rationale: For raw material testing (purity >98%), MS is overkill. Cation-Exchange IC provides robust quantification of the ionic form without derivatization.
-
System: Metrohm or Dionex IC with Conductivity Detector.
-
Eluent: 2.5 mM Nitric Acid or 1.7 mM Dipicolinic acid.
-
Flow Rate: 0.9 mL/min.
-
Suppression: Not strictly required for cation analysis, but electronic suppression lowers noise.
-
Retention: The protonated amine (
) binds to the cation exchange sites. -
Interference Check: Ensure resolution from inorganic cations (
, ) which are common synthesis byproducts.
Method Validation (ICH Q2 Guidelines)
To ensure the "Trustworthiness" of your data, the following validation parameters must be met:
-
Linearity:
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Acceptance:
. -
Note: HILIC often shows curvature at high concentrations; use
weighting.
-
-
Accuracy (Recovery):
-
Spike the analyte into the sample matrix (e.g., the API intermediate) at 3 levels (Low, Mid, High).
-
Acceptance: 80-120% recovery.
-
Critical: If recovery is low, matrix suppression is occurring. Switch to a Deuterated Internal Standard (if available) or use Standard Addition.
-
-
Sensitivity:
-
LOD (Limit of Detection): S/N ratio > 3:1 (Typically ~0.5 ng/mL).
-
LOQ (Limit of Quantitation): S/N ratio > 10:1 (Typically ~1.0 ng/mL).
-
Troubleshooting & Expert Insights
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Increase Buffer concentration (up to 20mM) or check pH (must be < 4.0). |
| Split Peaks | Solvent mismatch. | Ensure sample diluent is at least 80% ACN. Injecting 100% water into HILIC destroys peak shape. |
| Carryover | Amine adsorption to injector needle. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. Use Polypropylene (PP) vials. |
| Drifting RT | HILIC equilibration lag. | HILIC requires longer equilibration than RP. Allow 20 column volumes between runs or after startup. |
References
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. ICH M7 Assessment. Retrieved from [Link]
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Retrieved from [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purity of 2-amino-N-(2,2,2-trifluoroethyl)-acetamide by ion chromatography | Metrohm [metrohm.com]
- 4. metrohm.com [metrohm.com]
Application Note: 2,2-Difluoroethylamines as Functional Amide Isosteres in Medicinal Chemistry
Executive Summary & Scientific Rationale
In modern drug discovery, the amide bond (
The 2,2-difluoroethylamine (DFEA) motif (
Key Mechanistic Advantages:
-
Basicity Modulation: The strong electron-withdrawing effect (
effect) of the -fluorine atoms lowers the amine pKa by 3–4 units (typically from ~10.5 to ~7.0–7.5), rendering the nitrogen significantly less ionized at physiological pH (7.4). -
Metabolic Stability: Unlike amides, DFEAs are resistant to amidases and proteases. Unlike standard amines, the reduced electron density on the nitrogen protects against oxidative dealkylation by Cytochrome P450s.
-
Hydrogen Bonding: The DFEA nitrogen retains H-bond donor capability (unlike
-alkylated amides which lose the donor if tertiary), allowing it to maintain critical interactions within a binding pocket.
Physicochemical Profiling: The "Goldilocks" Effect
The DFEA motif occupies a "sweet spot" between the high basicity of ethylamines and the neutrality of acetamides.
Table 1: Comparative Physicochemical Properties
| Property | Ethylamine (Parent) | 2,2-Difluoroethylamine (Isostere) | Acetamide (Target Mimic) |
| Structure | |||
| Approx. pKa | 10.5 – 10.8 | 7.0 – 7.5 | ~ -0.5 (Neutral) |
| Ionization at pH 7.4 | >99.9% Cationic | ~50% Neutral / 50% Cationic | 100% Neutral |
| H-Bond Donor | Yes | Yes | Yes |
| Metabolic Liability | Oxidative Dealkylation | Low (Fluorine Blockade) | Hydrolysis |
| LogD (pH 7.4) | Low (Polar) | Moderate (Improved Permeability) | Moderate |
Synthetic Protocols
The introduction of the DFEA motif can be challenging due to the reduced nucleophilicity of fluorinated amines and the volatility of reagents. Two robust methods are detailed below.
Method A: -Alkylation using 2,2-Difluoroethyl Triflate (High Throughput)
This method is preferred for late-stage functionalization of valuable amine intermediates due to mild conditions.
Reagents:
-
Substrate: Secondary or Primary Amine (
equiv) -
Reagent: 2,2-Difluoroethyl triflate (1.2 equiv) (Note: Prepare fresh or store at -20°C; commercially available).
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Protocol:
-
Preparation: Dissolve the amine substrate (0.1 mmol) in anhydrous DCM (1.0 mL) in a sealed vial under nitrogen.
-
Addition: Add DIPEA (0.2 mmol) followed by the dropwise addition of 2,2-difluoroethyl triflate (0.12 mmol). Caution: Triflates are potent alkylating agents.
-
Incubation: Stir at room temperature for 4–16 hours. Monitor by LC-MS.
-
Troubleshooting: If reaction is sluggish (due to steric hindrance), switch solvent to MeCN and heat to 50°C.
-
-
Workup: Dilute with DCM, wash with saturated
, dry over , and concentrate. -
Purification: Flash chromatography (typically Hexane/EtOAc). DFEA products are less polar than parent amines.
Method B: Amide Reduction (Scale-Up Compatible)
This method constructs the difluoroacetamide first, then reduces it. It avoids handling reactive alkyl halides.[2]
Protocol:
-
Coupling: React the parent amine with difluoroacetic acid using HATU/DIPEA in DMF to form the
-difluoroacetamide. -
Reduction:
-
Dissolve the intermediate amide in anhydrous THF.
-
Add Borane-Dimethyl Sulfide complex (
) (3–5 equiv) dropwise at 0°C. -
Reflux for 2–4 hours.
-
Quench: Cool to 0°C, carefully add MeOH, then add 1M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Basify with NaOH to pH >10, extract with EtOAc.
-
Application Case Study: Cathepsin K Inhibitors
A seminal application of this isostere is found in the optimization of Cathepsin K inhibitors (e.g., related to Odanacatib development).
-
Challenge: The initial amide lead suffered from rapid hydrolysis in vivo. Replacing the amide with a basic amine improved stability but introduced hERG liability and lysosomal accumulation due to high pKa (>10).
-
Solution: Incorporation of the 2,2-difluoroethylamine linker.
-
Outcome:
-
pKa: Dropped to 7.2.
-
Selectivity: Maintained potency against Cathepsin K (mimicking the amide H-bond interactions).
-
PK: Oral bioavailability increased from <5% (amide) to >50% (DFEA) in rat models due to reduced clearance and improved permeability.
-
Visualizing the Isosteric Relationship
Caption: The DFEA motif bridges the gap between amide stability issues and amine toxicity issues.
Validation Protocols
To confirm the DFEA motif is functioning as intended, the following assays are mandatory.
Protocol 1: pKa Determination (Potentiometric Titration)
-
Objective: Confirm the electron-withdrawing effect of fluorine.
-
System: Sirius T3 or equivalent potentiometric titrator.
-
Method:
-
Prepare a 10 mM stock of the DFEA compound in DMSO.
-
Dilute to 50 µM in 0.15 M KCl (aq).
-
Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Acceptance Criteria: The inflection point should yield a pKa between 6.5 and 8.0. If pKa > 9.0, the fluorine effect is insufficient (check structure).
-
Protocol 2: Microsomal Stability Assay
-
Objective: Verify resistance to oxidative metabolism.
-
Reagents: Human Liver Microsomes (HLM), NADPH regenerating system.
-
Method:
-
Incubate test compound (1 µM) with HLM (0.5 mg/mL) at 37°C in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH.
-
Sample at
min. Quench with ice-cold Acetonitrile containing internal standard. -
Analyze by LC-MS/MS.
-
Calculation: Plot
vs. time. -
Benchmark: Successful DFEA isosteres typically show
, whereas parent ethylamines often exceed .
-
References
-
Isabel, E., et al. (2011).[3] "Difluoroethylamines as an amide isostere in inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 21(3), 920-923. Link[4]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
- Pestel, A., et al. (2006). "Simple and Convenient Synthesis of 2,2-Difluoroethylamines." Journal of Fluorine Chemistry, 127(1), 58-62.
-
Mykhailiuk, P. K. (2015). "In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions." Angewandte Chemie International Edition, 54(22), 6558-6561. (Context on difluoroethyl building blocks). Link
Sources
incorporation of difluoroethyl motif into bioactive molecules
Advanced Protocols for the Incorporation of the 1,1-Difluoroethyl ( ) Motif
Executive Summary
The 1,1-difluoroethyl group (
Unlike the trifluoromethyl (
This guide details two distinct, field-validated protocols for incorporating the
-
Radical C-H Functionalization: For late-stage diversification of heteroarenes.[1]
-
Nickel-Catalyzed Cross-Coupling: For precise installation on aryl boronic acids.
Strategic Rationale: The Bio-Logic of
The decision to incorporate a 1,1-difluoroethyl group is driven by specific physicochemical requirements.
| Property | Ethyl ( | Methoxy ( | 1,1-Difluoroethyl ( |
| Electronic Effect ( | -0.15 (Donor) | -0.27 (Donor) | +0.05 (Weak Acceptor) |
| Lipophilicity ( | +1.02 | -0.02 | +0.60 to +0.90 |
| Metabolic Stability | Low (Benzylic oxidation) | Low (O-Dealkylation) | High (Blocked C-H sites) |
| H-Bond Capacity | None | Acceptor | Weak Donor (C-H···O) |
Key Insight: The
Application Note: Radical C-H Functionalization (Innate)
Methodology: Minisci-type Radical Substitution Primary Reagent: Sodium 1,1-difluoroethanesulfinate (DFES-Na)
This protocol utilizes the innate reactivity of heteroarenes.[2] It is ideal for Late-Stage Functionalization (LSF) where a medicinal chemist needs to rapidly generate analogs of a lead compound without de novo synthesis. The reaction proceeds via the generation of a
Mechanism Visualization (DOT)
Caption: Mechanism of radical 1,1-difluoroethylation via oxidative desulfinylation of DFES-Na.
Protocol A: Innate C-H 1,1-Difluoroethylation
Scope: Pyridines, quinolines, diazines, caffeine derivatives. Reagents:
-
Substrate (1.0 equiv)
-
Sodium 1,1-difluoroethanesulfinate (DFES-Na) (3.0 equiv)[3]
-
Zinc Chloride (
) (1.5 - 2.0 equiv) [Critical Additive][3] -
Trifluoroacetic Acid (TFA) (1.0 equiv) [Optional for basic heterocycles]
-
tert-Butyl Hydroperoxide (TBHP), 70% aq. (3.0 - 5.0 equiv)[3]
-
Solvent: DCM/Water (2.5:1 ratio)
Step-by-Step Procedure:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol, 1.0 equiv) and DFES-Na (250 mg, 1.5 mmol, 3.0 equiv).
-
Solvent System: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). Note: The biphasic system helps solubilize the radical precursor while protecting the organic product.
-
Activation: Add
(102 mg, 0.75 mmol, 1.5 equiv).-
Expert Insight: Zinc acts as a Lewis acid to activate the sulfinate and potentially coordinate the heterocycle, directing the radical addition.
-
-
Acidification (Conditional): If the substrate is a pyridine or highly basic heterocycle, add TFA (38 µL, 0.5 mmol). This protonates the ring, lowering the LUMO and increasing reactivity toward the nucleophilic radical.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add TBHP (70% aq. solution) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature (23 °C) and stir for 12–24 hours.
-
Monitoring: Check by LC-MS. If conversion is <50% after 6 hours, add a second portion of DFES-Na (1.0 equiv) and TBHP (2.0 equiv).
-
-
Workup: Quench with saturated aq.
(5 mL). Extract with DCM (3 x 10 mL). Dry combined organics over . -
Purification: Concentrate and purify via silica gel chromatography.
-
Note:
products are often slightly less polar than the starting material.
-
Application Note: Transition Metal Cross-Coupling
Methodology: Nickel-Catalyzed Cross-Coupling
Primary Reagent: 1,1-Difluoroethyl chloride (
While radical methods are powerful, they often suffer from regioselectivity issues (mixture of isomers). For precise installation, transition metal catalysis is preferred. This protocol uses readily available aryl boronic acids.[4]
Catalytic Cycle Visualization (DOT)
Caption: Ni-catalyzed reductive cross-coupling cycle for site-specific 1,1-difluoroethylation.
Protocol B: Nickel-Catalyzed Cross-Coupling
Scope: Aryl and Heteroaryl Boronic Acids. Reagents:
-
Aryl Boronic Acid (1.0 equiv)
-
1,1-Difluoroethyl chloride (
) (Reagent is a gas/low-boiling liquid, often used as a solution or in excess in a sealed tube) or 1-bromo-1,1-difluoroethane. -
Catalyst:
(10 mol%) -
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant/Base:
(2.0 equiv) or organic bases depending on the specific variant. -
Solvent: DMF or DMAc.
Step-by-Step Procedure:
-
Glovebox/Inert Atmosphere: This reaction is sensitive to oxygen. Perform setup in a glovebox or using strict Schlenk techniques.
-
Catalyst Pre-formation: In a reaction tube, mix
(10 mol%) and dtbbpy (15 mol%) in DMAc (2 mL). Stir for 10 mins until a green complex forms. -
Substrate Addition: Add the Aryl Boronic Acid (0.5 mmol, 1.0 equiv),
(2.0 equiv), and powder (if using reductive conditions). -
Reagent Addition:
-
Handling Volatiles:
is a gas at room temperature. It is best introduced by bubbling into the solvent at -78 °C until saturated, or using a commercially available solution in ether/THF. -
Alternative: Use 1-bromo-1,1-difluoroethane (liquid, bp ~25 °C) if available, added via syringe (2.0 equiv).
-
-
Sealing: Seal the pressure tube tightly with a Teflon cap.
-
Reaction: Heat to 60 °C for 18 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove metal salts. Wash with brine.
-
Analysis: Analyze crude by
NMR. The group typically appears as a distinct quartet around -80 to -100 ppm ( ).
Troubleshooting & Optimization
Common Failure Modes
-
Low Conversion (Radical Method):
-
Cause: Radical quenching by oxygen or dimerization.
-
Fix: Although the Baran protocol is "open-flask", degassing the solvent can sometimes improve yields for sluggish substrates. Ensure vigorous stirring to mix the biphasic layers.
-
-
Regioselectivity Issues:
-
Cause: Innate electronics of the heterocycle.
-
Fix: Use the Protonation Strategy . Adding TFA (1 equiv) or Tosic acid (TsOH) ensures the reaction occurs at the most basic nitrogen's alpha/gamma positions (Minisci selectivity).
-
-
Volatility of Reagents (Ni-Coupling):
-
Cause: Loss of
before reaction completion. -
Fix: Use a high-pressure tube. Weigh the tube before and after heating to ensure no mass loss.
-
Safety Note: Alkyl Sulfinates
While generally stable, zinc and sodium sulfinates can decompose exothermically. Store in a cool, dry place. When using TBHP, never mix it directly with solid metal salts; always dilute in the solvent first to prevent rapid decomposition.
References
-
Innate C-H Functionalization Logic: Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[5] & Baran, P. S. (2012).[6][3][5] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95-99.[5] [Link]
-
Specific 1,1-Difluoroethylation Protocol: Gui, J., Zhou, Q., Pan, C. M., Yabe, Y., & Baran, P. S. (2013). A Simple, General Method for the Incorporation of the 1,1-Difluoroethyl Group. Journal of the American Chemical Society, 135(3), 1160–1163. [Link]
-
Bioisosterism of Fluorine Groups: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Nickel-Catalyzed Cross-Coupling: Xu, C., Guo, W. H., He, X., Guo, Y. L., Zhang, X. Y., & Zhang, X. (2018). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with 1,1-Difluoroethyl Halides. Nature Communications, 9, 1170. [Link]
Sources
- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baran difluoromethylation reagent - Enamine [enamine.net]
- 6. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of N-Alkylation Strategies for Fluorinated Glycinamide Scaffolds
Topic: Experimental procedure for
Executive Summary & Strategic Analysis
The functionalization of 2-amino-
The primary challenge in alkylating Compound 1 lies in chemoselectivity. The substrate contains two nitrogen centers:
-
Primary
-Amine: The intended nucleophile. Its nucleophilicity is slightly attenuated by the electron-withdrawing -carbonyl group. -
Amide Nitrogen: Generally non-nucleophilic due to resonance delocalization, but the adjacent electron-withdrawing difluoroethyl group increases the acidity of the amide proton (
), creating a risk of deprotonation and competitive alkylation under strong basic conditions.
Core Objective: Achieve selective mono-
Decision Matrix: Selecting the Route
The choice of method depends strictly on the availability of the alkylating partner (Aldehyde vs. Alkyl Halide).
Figure 1: Strategic decision tree for selecting the optimal alkylation protocol.
Method A: Reductive Amination (The "Abdel-Magid" Protocol)[1]
Status: Gold Standard
Applicability: Preferred for introducing
Rationale
Direct alkylation with halides often leads to a statistical mixture of mono-, di-, and tri-alkylated products. Reductive amination proceeds via an imine intermediate.[1][2] By using Sodium Triacetoxyborohydride (STAB) , a mild hydride donor, we can selectively reduce the protonated imine faster than the aldehyde, while the resulting secondary amine is sterically hindered and less prone to reacting with a second equivalent of aldehyde.
Materials
-
Substrate: 2-amino-
-(2,2-difluoroethyl)acetamide (free base or HCl salt). -
Reagent: Aldehyde (1.0 – 1.1 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[3]
-
Additive: Glacial Acetic Acid (AcOH).
Experimental Procedure
-
Preparation of Free Base (If starting with Salt):
-
If Compound 1 is an HCl salt, suspend it in DCE (0.1 M).
-
Add DIPEA (1.0 equiv) and stir for 10 minutes to liberate the free amine.
-
Note: If using the free base initially, skip this step.
-
-
Imine Formation:
-
To the amine solution, add the Aldehyde (1.05 equiv).
-
Add Glacial Acetic Acid (1.0 – 2.0 equiv).
-
Mechanistic Insight: The
-carbonyl of the glycinamide scaffold lowers the basicity of the primary amine. Acetic acid is strictly required here to catalyze the dehydration of the hemiaminal to the imine. -
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add STAB (1.4 equiv) in a single portion.
-
Caution: Slight gas evolution (
) may occur. -
Stir at RT for 2–16 hours. Monitor via LCMS for the consumption of the imine intermediate (
).
-
-
Workup:
-
Quench by adding saturated aqueous
(slowly) until pH ~8. -
Extract with DCM or EtOAc (
). -
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
The crude product is often clean enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient).
-
Figure 2: Mechanistic pathway of STAB-mediated reductive amination.[4][5]
Method B: Direct Alkylation (Sterically Controlled)
Status: Alternative / High Risk Applicability: Used for methylation (MeI) or when the aldehyde is unstable/unavailable.
Rationale
To prevent over-alkylation, we utilize the "limiting reagent" principle and mild inorganic bases that are insoluble in the organic media, creating a heterogeneous surface reaction that slows down double-alkylation kinetics.
Experimental Procedure
-
Dissolution:
-
Dissolve Compound 1 (1.0 equiv) in anhydrous Acetonitrile (ACN) or DMF (0.1 M).
-
-
Base Addition:
-
Add
(1.5 equiv, powder, anhydrous) or (1.0 equiv). -
Critical Control: Do not use soluble organic bases (TEA/DIPEA) if using highly reactive halides (like Benzyl bromide), as they accelerate solution-phase kinetics leading to dialkylation.
-
-
Alkylation:
-
Cool the mixture to 0°C.
-
Add the Alkyl Halide (0.9 – 0.95 equiv) dropwise.
-
Note: Intentionally under-charging the electrophile ensures the starting amine remains in excess, statistically favoring mono-alkylation.
-
-
Reaction & Monitoring:
-
Allow to warm to RT slowly.
-
Monitor vigorously by LCMS every 30 minutes. Stop the reaction immediately upon consumption of the alkyl halide, even if starting material remains.
-
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method A) | Poor imine formation due to low nucleophilicity. | Increase AcOH to 2.0–3.0 equiv. Add 4Å Molecular Sieves to drive dehydration. |
| Dialkylation (Method B) | Alkyl halide added too fast or in excess. | Use 0.9 equiv of halide. Dilute reaction to 0.05 M. Switch to Method A if possible. |
| Amide Alkylation (Side Rxn) | Base too strong (deprotonating amide). | Switch from |
| Hydrolysis of Difluoroethyl | High temperature or strong aqueous acid. | Keep temperature <40°C. Avoid prolonged exposure to strong aqueous acids during workup. |
Safety & Handling (E-E-A-T)
-
Fluorinated Moieties: The 2,2-difluoroethyl group is generally metabolically stable, but thermal decomposition can release HF. Do not heat reaction mixtures above 80°C without explicit safety review.
-
STAB: While safer than Sodium Cyanoborohydride (
), STAB generates acetic acid and hydrogen gas upon hydrolysis. Quench slowly in a fume hood. -
Alkylating Agents: All alkyl halides are potential carcinogens/mutagens. Double-glove and handle only in a ventilated enclosure.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][1][3][6][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][7]
-
Purser, S. , Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
Advanced Applications in the Synthesis of Protease Inhibitors
Executive Summary & Strategic Scope
Protease inhibitors (PIs) represent one of the most successful classes of pharmaceutical interventions, pivotal in the management of HIV, Hepatitis C (HCV), and recently, SARS-CoV-2. The synthetic challenge has evolved from simple peptide coupling to the construction of complex, non-hydrolyzable peptidomimetics that mimic the transition state of peptide bond cleavage.
This guide moves beyond standard textbook chemistry to address industrial-grade synthetic strategies . We focus on three critical competencies:
-
Warhead Installation: The scalable synthesis of nitrile warheads for covalent reversible inhibition (e.g., Nirmatrelvir).
-
Transition State Isosteres: Stereoselective construction of hydroxyethylamine cores for aspartyl protease inhibition.
-
Macrocyclization: Ring-Closing Metathesis (RCM) protocols for conformationally constrained HCV inhibitors.
Cysteine Protease Inhibitors: The Nitrile Warhead
Case Study: Synthesis of Nirmatrelvir (Paxlovid™ component)
Target: SARS-CoV-2 Main Protease (
Mechanistic Rationale
Cysteine proteases cleave peptide bonds via a nucleophilic thiolate attack. To inhibit this, modern PIs employ a "warhead"—an electrophile that forms a reversible covalent bond with the active site cysteine (Cys145 in
-
Old Tech: Aldehydes (unstable, prone to oxidation/epimerization).
-
Current Standard: Nitriles. The nitrile group reacts with the cysteine thiolate to form a stable thioimidate adduct. This interaction mimics the P1-P1' scissile bond transition state.
Protocol: T3P-Mediated One-Pot Coupling & Dehydration
This protocol details the "end-game" synthesis of Nirmatrelvir, utilizing Propylphosphonic Anhydride (T3P) for both peptide coupling and the dehydration of a primary amide to the nitrile warhead.[1] This method avoids the toxicity of Burgess reagent and is scalable.
Reagents:
-
Carboxylic Acid (P2-P3 Fragment):
-protected unnatural amino acid (e.g., bicyclic proline derivative). -
Amine (P1 Fragment): Amino-amide intermediate (precursor to the amino-nitrile).
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF).
-
Base: DIPEA or N-Methylmorpholine (NMM).
Step-by-Step Workflow:
-
Activation: Charge the reaction vessel with the Carboxylic Acid (1.0 equiv) and solvent (EtOAc or MeCN). Cool to 0 °C. Add DIPEA (3.0 equiv) followed by T3P (1.5 equiv). Stir for 30 min to form the activated active ester.
-
Coupling: Add the Amine (P1 Fragment, 1.1 equiv) portion-wise. Allow to warm to 20–25 °C. Monitor consumption of the acid by HPLC/TLC.
-
Checkpoint: The intermediate formed is the primary amide .
-
-
Dehydration (The "One-Pot" Switch): Without isolation, cool the mixture back to 0 °C. Add an additional 2.0–3.0 equiv of T3P and 2.0 equiv of DIPEA. Heat the reaction to 50–60 °C.
-
Work-up: Quench with water/brine. The organic layer is washed with 1M HCl (to remove excess base) and sat.
. Crystallize the product from MTBE/Heptane.
Visualization: Convergent Synthesis of Nirmatrelvir
Figure 1: Convergent synthesis utilizing T3P for dual activation roles.
Aspartyl Protease Inhibitors: The Hydroxyethylamine Isostere
Case Study: HIV Protease Inhibitors (e.g., Darunavir, Atazanavir) Target: HIV-1 Protease (Asp-Thr-Gly active site triad)
Mechanistic Rationale
Aspartyl proteases use two aspartic acid residues to activate a water molecule for peptide bond hydrolysis. The transition state is a tetrahedral gem-diol.
-
The Solution: Replace the cleavable amide bond (-CO-NH-) with a non-hydrolyzable hydroxyethylamine linker (-CH(OH)-CH2-N-). The secondary hydroxyl group acts as a transition state mimic, hydrogen-bonding with the catalytic aspartates.
Protocol: Stereoselective Epoxide Ring Opening
This is the industry-standard method for installing the hydroxyethylamine core with high stereochemical fidelity.
Reagents:
-
Chiral Epoxide: Derived from L-Phenylalanine (e.g., (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane).
-
Nucleophile: Isobutylamine or functionalized amine P1' ligand.
-
Solvent: Isopropanol (i-PrOH) or Ethanol.
-
Promoter: Optional Lewis acid (e.g.,
) for sluggish amines, though thermal activation is preferred for scale.
Step-by-Step Workflow:
-
Preparation: Dissolve the chiral epoxide (1.0 equiv) in i-PrOH (0.5 M concentration).
-
Note: High concentration favors kinetics but risks polymerization; 0.5 M is optimal.
-
-
Addition: Add the amine nucleophile (1.1–1.5 equiv).
-
Stereocontrol: The reaction proceeds via
attack at the less substituted carbon, proceeding with inversion of configuration at C3, but since the attack is on the terminal carbon of the epoxide, the chiral center carrying the hydroxyl group (C2) retains its relative stereochemistry defined by the epoxide precursor.
-
-
Reflux: Heat the mixture to 70–80 °C for 4–12 hours.
-
Monitoring: Monitor disappearance of epoxide by TLC (stain with
).
-
-
Purification: Concentrate in vacuo. The resulting secondary amine is often crystalline. If not, purify via silica gel chromatography (DCM/MeOH).
Macrocyclization: Ring-Closing Metathesis (RCM)
Case Study: HCV NS3/4A Protease Inhibitors (e.g., Simeprevir, Vaniprevir)
Mechanistic Rationale
Linear peptides suffer from high entropic penalties upon binding to a rigid active site. Macrocyclization "pre-organizes" the inhibitor into a bioactive conformation, improving potency (
Protocol: High-Dilution RCM
The challenge in RCM is competing intermolecular polymerization. This protocol ensures intramolecular cyclization.
Reagents:
-
Precursor: Diene-containing peptide (terminal alkenes at P1 and P3).
-
Catalyst: Hoveyda-Grubbs II (stable, high activity) or Zhan Catalyst.
-
Solvent: Toluene or Dichloroethane (DCE) – degassed.
Step-by-Step Workflow:
-
Degassing: Sparge the solvent with Argon for 30 mins. Oxygen poisons the Ruthenium carbene.
-
Simultaneous Addition (Pseudo-High Dilution):
-
Dissolve the diene precursor in degassed solvent (0.05 M).
-
Dissolve Catalyst (2–5 mol%) in solvent.
-
Crucial Step: Slowly add both solutions simultaneously to a reaction vessel containing refluxing solvent over 1–2 hours. This keeps the instantaneous concentration of reactants low, favoring cyclization (intramolecular) over polymerization (intermolecular).
-
-
Scavenging: After reaction completion (HPLC), add a scavenger (e.g., activated carbon or specialized thiourea silica) to remove Ruthenium, which is toxic and can catalyze isomerization of the product.
Visualization: RCM Decision Logic
Figure 2: Kinetic control in Ring-Closing Metathesis.
Optimization Guide: Peptide Coupling Reagents
Choosing the right coupling reagent is critical for yield and preventing racemization during fragment assembly.
| Reagent Class | Reagent | Reactivity | Racemization Risk | Best Application |
| Phosphonium | PyBOP | High | Low | Standard solid-phase synthesis. |
| Uronium/Aminium | HATU | Very High | Low (with HOAt) | Sterically hindered couplings; macrocyclization. |
| Anhydride | T3P | Moderate | Very Low | Large-scale manufacturing; "One-pot" amide/nitrile synthesis. |
| Carbodiimide | EDC/HOBt | Moderate | Moderate | Solution phase; water-soluble byproducts.[7] |
| Oxyma-based | COMU | Very High | Low | Safer alternative to HATU (non-explosive leaving group). |
References
-
Pfizer Inc. Development of the Commercial Manufacturing Process for Nirmatrelvir. ACS Cent. Sci. 2023.
-
Ghosh, A. K., et al. Structure-Based Design of HIV-1 Protease Inhibitors. J. Med. Chem. 2016.
-
Merck & Co. Synthesis of Vaniprevir (MK-7009) Using Ring-Closing Metathesis Strategy. J. Org.[8][9] Chem. 2012.[10]
-
BenchChem. Application Notes: Synthesis of Nirmatrelvir.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
Sources
- 1. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Synthesis of the HCV protease inhibitor Vaniprevir (MK-7009) using ring-closing metathesis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Accelerated Development of Novel Acetamide-Based Anticancer Pharmacophores
Application Note & Protocol Guide | Doc ID: AN-ONC-ACET-04
Introduction: The Acetamide Scaffold in Oncology
The acetamide moiety (
This guide provides a standardized, high-throughput workflow for the rational design, synthesis, and biological validation of novel acetamide derivatives. It moves beyond generic chemistry to focus on the "Chloroacetyl Linker Strategy," a modular approach allowing rapid library generation by coupling aromatic amines with secondary cyclic amines (e.g., piperazine, morpholine) via an acetamide bridge.
Phase 1: Rational Design & In Silico Screening
Objective: To filter potential candidates based on binding affinity before synthesis. Target Selection: Epidermal Growth Factor Receptor (EGFR) or Bcl-2 (Apoptosis regulator).
Protocol: Molecular Docking (AutoDock Vina)[1][2]
-
Ligand Preparation:
-
Draw 2D structures of proposed acetamide derivatives (e.g., ChemDraw).
-
Convert to 3D, minimize energy (MM2 force field), and save as .pdbqt.
-
Critical Check: Ensure the amide bond is planar; non-planar amides are energetically penalized.
-
-
Receptor Preparation:
-
Download Crystal Structure of EGFR (e.g., PDB ID: 1M17 ) or Bcl-2 (PDB ID: 4MAN ) from RCSB PDB.
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and Kollman charges using AutoDock Tools.
-
-
Grid Box Generation:
-
Center the grid box on the active site (defined by the native ligand).
-
Dimensions: Typically
Å with 0.375 Å spacing.
-
-
Scoring Criteria:
-
Hit Threshold: Binding Affinity
kcal/mol. -
Interaction Check: Look for H-bonds between the acetamide -NH- and residues like Met793 (in EGFR) or hydrophobic interactions with the aromatic tail.
-
Phase 2: Chemical Synthesis Workflow
Methodology: The "Chloroacetyl Chloride Linker" Route. This two-step protocol is superior to direct coupling for generating diversity. It creates an electrophilic intermediate (Chloroacetamide) that can react with various nucleophiles.
Diagram: Synthetic Pathway
Caption: Two-step modular synthesis of acetamide derivatives via chloroacetamide intermediate.
Step 1: Synthesis of 2-Chloro-N-arylacetamide (The Electrophile)
-
Dissolution: Dissolve the aromatic amine (10 mmol) in anhydrous acetone (20 mL) containing
(15 mmol) as a base. -
Acylation: Cool the mixture to 0–5°C in an ice bath. Add Chloroacetyl chloride (12 mmol) dropwise over 30 minutes.
-
Why? Slow addition prevents di-acylation and controls the exotherm.
-
-
Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Pour into crushed ice. The solid precipitate is the intermediate. Filter, wash with cold water, and dry. Recrystallize from ethanol.
Step 2: Nucleophilic Substitution (The Library Generator)
-
Coupling: Dissolve the intermediate (Step 1 product, 5 mmol) in DMF (10 mL).
-
Nucleophile Addition: Add the secondary amine (e.g., N-methylpiperazine, 6 mmol) and a catalytic amount of Potassium Iodide (KI) .
-
Expert Insight: KI generates an in situ iodoacetamide intermediate, which is a better electrophile than chloroacetamide (Finkelstein reaction principle), accelerating the reaction rate significantly.
-
-
Reflux: Heat to 80–100°C for 6–8 hours.
-
Purification: Pour into ice water. If solid forms, filter. If oil forms, extract with Chloroform, dry over
, and purify via column chromatography.
Phase 3: Structural Validation (QC)
Before biological testing, confirm the structure.
| Technique | Key Diagnostic Signal for Acetamides |
| FT-IR | Amide I (C=O): Sharp peak at 1640–1680 cm⁻¹.Amide II (N-H): Bend at 1530–1550 cm⁻¹. |
| ¹H-NMR | Singlet (-NH-): Broad singlet at |
| Mass Spec | Molecular Ion: Look for |
Phase 4: Biological Evaluation (Cytotoxicity)
Protocol: MTT Assay for IC50 Determination.[1] Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung), and HEK293 (Normal control).
Diagram: Screening Workflow
Caption: Standardized MTT cytotoxicity screening workflow for acetamide derivatives.
Step-by-Step Protocol
-
Seeding: Seed cells at
cells/well in 100 µL DMEM media. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Prepare stock solution of the acetamide derivative in DMSO (ensure final DMSO concentration < 0.5% to avoid solvent toxicity). Add serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) to wells in triplicate.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours in the dark.
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake for 10 mins.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Viability =
. Plot dose-response curve to determine IC50.[4]
Phase 5: Mechanistic Elucidation (Apoptosis)
If a compound shows IC50 < 10 µM, validate the mechanism (Apoptosis vs. Necrosis) using Annexin V-FITC / PI Staining .
-
Treat cells with IC50 concentration for 24h.
-
Harvest cells and wash with PBS.
-
Stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI - stains permeable/dead cells).
-
Flow Cytometry Analysis:
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (Target Population).
-
References
-
BenchChem. (2025).[4][5] Benchmarking Novel Anticancer Agent: N-(thiazol-2-yl)acetamide Derivatives Against Doxorubicin.Link
-
University of Catania. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity.Link
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.[1]Link
-
MDPI. (2024). Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway.[3]Link
-
National Institutes of Health (PubMed). (2013). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation.[6][7]Link
-
Bentham Science. (2021). Synthesis, Characterization, Biological Evaluation and Molecular Docking Studies of New Oxoacrylate and Acetamide on HeLa Cancer Cell Lines.Link
Sources
Troubleshooting & Optimization
purification challenges of 2-amino-N-(2,2-difluoroethyl)acetamide
Technical Support Center: Purification of 2-amino-N-(2,2-difluoroethyl)acetamide
Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist (Separation Technologies) Subject: Troubleshooting Isolation & Purity of CAS 1414642-43-5
Introduction: The "Deceptive" Small Molecule
Welcome to the technical support center. You are likely here because 2-amino-N-(2,2-difluoroethyl)acetamide is behaving unpredictably in your workflow.
Despite its small size (MW ~138 g/mol ), this molecule presents a "perfect storm" of purification challenges:
-
Amphiphilic Polarity: The difluoroethyl group adds lipophilicity, but the primary amine and amide core make it highly water-soluble (LogP < 0).
-
Lewis Basicity: The primary amine (
) interacts strongly with silanols on standard silica, leading to irreversible adsorption or severe tailing. -
Hygroscopicity: The free base is often an unstable oil or low-melting solid that avidly absorbs water, complicating accurate weighing and storage.
Below are the resolved support tickets for the most common issues encountered with this intermediate.
Ticket #001: "I cannot extract the product from the aqueous phase."
User Report:
"I performed a standard EDC/HOBt coupling. After the reaction, I tried to extract the product with Ethyl Acetate (EtOAc) and DCM, but the organic layer is empty. Where is my product?"
Root Cause Analysis:
The product is a glycinamide derivative . Glycinamides are notoriously hydrophilic. The electron-withdrawing effect of the
Troubleshooting Protocol:
Option A: The "Salting Out" Technique (For >1g Scale) Do not rely on standard partitioning. You must force the molecule out.
-
Saturation: Saturate the aqueous phase with NaCl (brine) until undissolved salt remains.
-
Solvent Switch: Use n-Butanol or IPA:CHCl3 (1:3) instead of EtOAc/DCM. These solvent systems have higher polarity and can extract polar amines.
-
Multi-Pass: Perform 4–5 extractions, not just the standard three.
Option B: The "Catch and Release" (Recommended for <1g Scale) Avoid liquid-liquid extraction entirely by using Strong Cation Exchange (SCX) resin.
-
Load: Acidify the crude reaction mixture (pH 2–3) and load onto a pre-conditioned SCX cartridge (sulfonic acid functionalized silica).
-
Wash: Flush with MeOH. The polar impurities (HOBt, urea, neutral byproducts) will wash through. The target amine stays bound ionically.
-
Release: Elute with 2M NH₃ in MeOH . The ammonia displaces the product.
-
Concentrate: Evaporate the ammoniacal methanol to yield the clean free base.
Ticket #002: "The product streaks/tails on my Silica Column."
User Report:
"I see a spot on TLC (Rf ~0.2 in 10% MeOH/DCM), but when I run the column, the product elutes over 20 fractions and purity is low."
Root Cause Analysis: Standard silica gel is acidic (pKa ~5). Your product is a primary amine. They are reacting to form salt bridges with the silanols. You are essentially running an unintentional ion-exchange process that is kinetically slow, causing "streaking."
Corrective Action: The "Basified" Mobile Phase You must neutralize the silica surface before and during the run.
Protocol: Modified Normal Phase
-
Stationary Phase: Standard Silica (40–63 µm).
-
Mobile Phase A: DCM.
-
Mobile Phase B: 10:1 MeOH : NH₄OH (28% aq) .
-
Note: Do not just add triethylamine (TEA). Ammonium hydroxide is superior here because it actively regenerates the silica surface and suppresses ionization better for this specific class of fluorinated amines.
-
-
Gradient: 0% to 20% B.
-
Crucial Step: Pre-equilibrate the column with 5% B for 10 CVs (Column Volumes) before injection.
Data Summary: Mobile Phase Performance
| Solvent System | Rf Value | Peak Shape | Outcome |
| DCM / MeOH (9:1) | 0.05 | Broad/Tailing | Fail (Irreversible adsorption) |
| DCM / MeOH / TEA (90:9:1) | 0.25 | Fronting | Marginal (TEA salts contaminate product) |
| DCM / MeOH / NH₄OH (90:9:1) | 0.35 | Sharp/Symm. | Success (Clean isolation) |
Ticket #003: "The oil is unstable. How do I store it?"
User Report:
"I isolated the free base as a yellowish oil. Overnight, it turned into a gummy solid and the NMR looks messy (dimerization?)."
Root Cause Analysis: Primary amines with amide neighbors can undergo self-condensation or cyclization (diketopiperazine formation) upon standing, especially if traces of acid or heat are present. The free base also absorbs atmospheric CO₂ to form carbamates.
Strategic Solution: Isolate as the HCl Salt The Hydrochloride salt is the thermodynamic sink—stable, crystalline, and non-hygroscopic.
Synthesis of the HCl Salt (Standard Procedure):
-
Dissolve the crude free base in a minimum amount of dry 1,4-Dioxane or EtOAc .
-
Cool to 0°C.
-
Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
A white precipitate should form immediately.
-
Trituration: If it oils out, add Diethyl Ether (Et₂O) or Hexanes to force crystallization.
-
Filter and dry under vacuum.
-
Result: A stable white powder (CAS 1414642-43-5 is often sold as the HCl salt for this reason).
-
Visual Workflow: Purification Decision Matrix
The following logic gate determines the optimal purification path based on your synthesis scale and impurity profile.
Figure 1: Decision matrix for isolating polar amino-acetamides. Note the divergence between SCX for small-scale speed and Salt Formation for large-scale stability.
FAQ: Rapid Fire Solutions
Q: Can I use Reverse Phase (C18) HPLC?
A: Yes, but standard acidic mobile phases (0.1% TFA) will elute the compound near the void volume (
-
Fix: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) or a specialized "C18-AQ" (Aqueous compatible) column.
-
Buffer: Use 10mM Ammonium Bicarbonate (pH 8.0) to keep the amine neutral and increase retention on C18.
Q: I suspect my difluoroethyl group is hydrolyzing. Is that possible?
A: Unlikely under standard conditions. The
Q: What is the best way to remove the urea byproduct (from EDC coupling)? A: If you cannot use SCX, the best method is trituration . The urea byproduct is often soluble in DCM, while the HCl salt of your product is not. Suspend the crude solid in DCM, sonicate, and filter. The solid collected is usually your enriched product salt.
References
-
General Amide Coupling & Workup: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Purification of Polar Amines (SCX): Biotage Application Note. "Catch and Release: Purification of Amines using ISOLUTE® SCX-2." Link
-
Synthesis of Difluoroethyl Amines: Mykhailiuk, P. K. (2015). In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes. Angewandte Chemie International Edition, 54(22), 6558-6561. (Context on difluoroethyl stability). Link
-
Physical Properties & CAS Data: PubChem Compound Summary for CAS 1414642-43-5 (2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride). Link
Technical Support Center: 2-Amino-N-(2,2-difluoroethyl)acetamide & Salts
Executive Summary & Compound Profile
2-Amino-N-(2,2-difluoroethyl)acetamide is a critical glycinamide building block, most notably used as a key intermediate in the synthesis of isoxazoline insecticides like Fluralaner [1, 2].[1]
While the hydrochloride salt (CAS 1414642-43-5) is the industry-standard form due to its enhanced stability, the free base is kinetically unstable and prone to rapid degradation. This guide addresses the specific chemical behaviors that lead to experimental failure, focusing on self-condensation and oxidative instability.
| Property | Data |
| Systematic Name | 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride |
| CAS Number | 1414642-43-5 (HCl Salt) |
| Molecular Formula | C₄H₈F₂N₂O[1][2][3][4][5] · HCl |
| Molecular Weight | 174.58 g/mol |
| Storage Requirement | Inert atmosphere (Ar/N₂), Desiccated, Room Temp (Salt) |
| Key Instability | Dimerization to Diketopiperazine (DKP); Carbamate formation (Free base) |
Core Stability Mechanisms (The "Why")
To troubleshoot effectively, one must understand the underlying degradation pathways.
A. The "Free Base" Trap (Auto-Catalytic Dimerization)
The free base form of this molecule contains both a nucleophilic primary amine (N-terminus) and an electrophilic amide carbonyl. Unlike the salt, where the amine is protonated (
Two molecules of 2-amino-N-(2,2-difluoroethyl)acetamide can react to form 2,5-diketopiperazine (Glycine Anhydride) , releasing two equivalents of the volatile amine 2,2-difluoroethylamine.
-
Consequence: Loss of active material, formation of insoluble precipitate (DKP), and generation of toxic/corrosive byproducts.
-
Trigger: Neutralizing the salt in water/organic solvent and holding the solution for >1 hour.
B. Hygroscopicity & Hydrolysis
The HCl salt is hygroscopic. Absorption of atmospheric moisture creates a localized acidic aqueous environment. While the amide bond is relatively stable, prolonged exposure to moisture can lead to hydrolysis, yielding Glycine and 2,2-difluoroethylamine .
C. CO₂ Absorption (Carbamate Formation)
Like many primary amines, the free base readily reacts with atmospheric CO₂ to form carbamic acid species, which destabilize the purity profile and complicate NMR interpretation.
Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation route from the free base to the inactive Diketopiperazine (DKP) byproduct.
Figure 1: Mechanism of instability showing the conversion of the stable salt to the reactive free base, which subsequently degrades into DKP and difluoroethylamine.[6]
Troubleshooting Guide (Q&A)
Q1: My white HCl salt turned into a yellow sticky gum. Is it usable?
Diagnosis: The sample has likely absorbed moisture (hygroscopic deliquescence) and potentially undergone partial hydrolysis or oxidation. Action:
-
Check LCMS: Look for the parent peak (M+H = 139 m/z for free base). If purity is <90%, discard.
-
Prevention: Store in a desiccator. If weighing small amounts, allow the bottle to warm to room temperature before opening to prevent condensation.
Q2: I neutralized the salt for a coupling reaction, but a white precipitate formed after 2 hours.
Diagnosis: This is classic Diketopiperazine (DKP) formation. The precipitate is likely glycine anhydride, which is insoluble in most organic solvents. Action:
-
Immediate Fix: Filter the precipitate (DKP) and check the filtrate. The filtrate will contain the released 2,2-difluoroethylamine (which is not your desired product). The reaction is likely compromised.
-
Protocol Adjustment: Do not pre-neutralize the salt. Perform "in-situ" neutralization. Add the HCl salt and the coupling partner to the reaction vessel first, then add the organic base (e.g., DIPEA, TEA) immediately before initiating the coupling.
Q3: LCMS shows a mass peak at [M-18] or similar. What is it?
Diagnosis:
-
Mass 114 m/z: This corresponds to Diketopiperazine (Glycine anhydride, MW ≈ 114). This confirms dimerization.
-
Mass 139 m/z: This is your target cation (
). -
Mass 82 m/z: This corresponds to the 2,2-difluoroethylamine fragment (
).
Validated Handling Protocols
Protocol A: Storage & Handling[7]
-
Temperature: Room temperature (15–25°C) is acceptable for the HCl salt if kept dry.
-
Atmosphere: Store under Nitrogen or Argon.
-
Container: Tightly sealed glass vial with a parafilm wrap.
-
Safety: The degradation product (2,2-difluoroethylamine) is toxic. Handle in a fume hood [3].
Protocol B: "Just-in-Time" Free Basing (Recommended)
Use this method for amide coupling reactions to avoid DKP formation.
-
Dissolve: Dissolve the carboxylic acid coupling partner and coupling reagent (e.g., HATU, EDC) in the solvent (DMF/DCM).
-
Add Salt: Add solid 2-amino-N-(2,2-difluoroethyl)acetamide HCl salt directly to the mixture.
-
Activate: Add the tertiary amine base (DIPEA/NMM) dropwise at 0°C.
-
Rationale: The base liberates the free amine in the presence of the activated ester, favoring the cross-coupling reaction over the slow self-condensation/dimerization.
Protocol C: QC Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).
-
Mobile Phase A: Water + 0.1% TFA (Stabilizes the amine).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV 210 nm (Amide bond). Note: The molecule has weak UV absorbance; ELSD or MS detection is preferred.
Decision Tree: Handling the Salt vs. Free Base
Figure 2: Operational logic for handling the compound to maximize stability and reaction yield.
References
-
ChemicalBook. (2023). 2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride Properties and Suppliers. Retrieved from [2]
-
European Patent Office. (2013). EP2621894B1: Method for preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide.[6] (Note: Describes the analogous trifluoro-compound handling, validating the salt vs. free base stability profile). Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Retrieved from
-
Goolcharran, C., & Borchardt, R. T. (1998).[7][8] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.[7][8] (Foundational mechanism for alpha-amino amide degradation). Retrieved from
Sources
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. 2-aMino-N-(2,2-difluoroethyl)acetaMide hydrochloride | 1414642-43-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. americanelements.com [americanelements.com]
- 6. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-amino-N-(2,2-difluoroethyl)acetamide
Welcome to the technical support center for 2-amino-N-(2,2-difluoroethyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and application of this valuable building block, providing in-depth, field-tested solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-amino-N-(2,2-difluoroethyl)acetamide, and what are their primary challenges?
A1: The most prevalent synthetic strategies involve the acylation of 2,2-difluoroethylamine with a protected glycine derivative, followed by deprotection. A common route starts with chloroacetyl chloride and 2,2,2-trifluoroethylamine, followed by amination. A key challenge across these methods is controlling side reactions, particularly the formation of dimer impurities.[1][2] The stability of the final free amine also necessitates careful handling, often favoring its isolation as a more stable salt.[1]
Q2: My final product is a salt (e.g., hydrochloride). Is it necessary to convert it to the free amine before my next reaction?
A2: The hydrochloride salt of 2-amino-N-(2,2-difluoroethyl)acetamide is significantly more stable and easier to handle than the free amine.[1][3][4] For subsequent reactions, such as amide couplings where the amine acts as a nucleophile, in-situ neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is the standard and recommended procedure. This approach avoids the isolation of the less stable free amine.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
Symptom: After the final deprotection or amination step, analysis of the crude product by NMR or LC-MS shows a significant amount of unreacted starting material or intermediates.
Potential Causes & Solutions:
-
Incomplete Deprotection of N-Protected Glycine Intermediate:
-
Cause: Insufficient acid strength or stoichiometry (for Boc-glycine) or incomplete hydrogenolysis (for Cbz-glycine).[5]
-
Solution (Boc Deprotection):
-
Solution (Cbz Deprotection):
-
Ensure the palladium catalyst is active. Use a fresh batch if necessary.
-
Increase the hydrogen pressure or use a hydrogen donor like ammonium formate.
-
Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
-
-
-
Poor Quality of Starting Materials:
-
Cause: Degradation of reagents over time.
-
Solution: Use freshly distilled or purified starting materials. Verify the purity of reagents like chloroacetyl chloride or N-protected glycine derivatives by NMR or other appropriate analytical techniques before use.[7]
-
-
Product Loss During Workup:
-
Cause: The product, especially in its free amine form, may have some solubility in the aqueous phase during extraction.
-
Solution:
-
Adjust the pH of the aqueous layer to be basic (pH > 9) before extracting the free amine to minimize its protonation and subsequent solubility in water.
-
Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
If possible, isolate the product as its hydrochloride salt by treating the organic solution with anhydrous HCl, as the salt is often less soluble and can be collected by filtration.[8][9]
-
-
Issue 2: Formation of Dimer Impurity
Symptom: A significant impurity with a mass corresponding to the dimer N-(2,2-difluoroethyl)-2-{[N'-(2,2-difluoroethyl)glycinamido]amino}acetamide is observed in the final product.
Causality: This dimer forms when a molecule of the desired product, 2-amino-N-(2,2-difluoroethyl)acetamide, reacts as a nucleophile with the electrophilic intermediate, 2-chloro-N-(2,2-difluoroethyl)acetamide, which may be present as an unreacted starting material.[1][2]
Prevention & Mitigation Strategies:
| Strategy | Experimental Protocol | Rationale |
| Controlled Addition of Reagents | Add the electrophile (e.g., chloroacetyl chloride) dropwise to a solution of the amine at a low temperature (0-5 °C). | This minimizes the concentration of the electrophile at any given time, reducing the likelihood of over-reaction.[7] |
| Ensure Complete Amination | When reacting 2-chloro-N-(2,2-difluoroethyl)acetamide with an ammonia source, use a large excess of ammonia and monitor the reaction by GC or LC-MS until the starting chloro-acetamide is consumed (<0.1%).[9] | Driving the reaction to completion prevents the presence of the reactive chloro-intermediate in the final product mixture. |
| Purification | If the dimer has already formed, it can be challenging to remove. Recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) may be effective. Alternatively, column chromatography on silica gel can be employed. | The polarity difference between the product and the dimer may be sufficient for chromatographic separation. |
Issue 3: Racemization During Amide Bond Formation
Symptom: When using 2-amino-N-(2,2-difluoroethyl)acetamide to couple with a chiral carboxylic acid, diastereomeric impurities are detected in the product.
Causality: Racemization often occurs through the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid.[10][11] This is particularly a concern with many common coupling reagents.
Strategies to Minimize Racemization:
-
Choice of Coupling Reagents and Additives:
-
Base Selection:
-
Recommendation: Avoid strong, sterically unhindered bases like triethylamine. Instead, use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA).[13]
-
-
Reaction Temperature:
-
Recommendation: Perform the coupling reaction at a low temperature (e.g., starting at 0 °C and slowly warming to room temperature).
-
Issue 4: Product Instability and Storage
Symptom: The isolated free amine product darkens or degrades over time, even when stored at low temperatures.
Causality: The free primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide.
Solutions:
-
Isolate as a Salt: The most effective solution is to isolate and store the product as its hydrochloride salt. This is achieved by bubbling anhydrous HCl gas through a solution of the free amine in a suitable solvent (e.g., ethyl acetate, diethyl ether) or by adding a solution of HCl in an organic solvent.[8][9]
-
Storage Conditions: If the free amine is required, it should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20 °C is recommended) and used as quickly as possible after preparation.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride from N-Boc-glycine
-
Amide Coupling:
-
Dissolve N-Boc-glycine (1.0 eq.), 2,2-difluoroethylamine (1.0 eq.), and a coupling agent like HATU (1.05 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C.
-
Slowly add a non-nucleophilic base such as DIEA (2.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extracting the product into an organic solvent. Dry the organic layer and concentrate in vacuo.
-
-
Boc Deprotection and Salt Formation:
-
Dissolve the crude N-Boc-2-amino-N-(2,2-difluoroethyl)acetamide in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.
-
Cool to 0 °C and slowly add a 4M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
The hydrochloride salt will often precipitate. If not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether to induce solidification and remove non-polar impurities.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Reaction Pathway: Dimer Formation
Caption: The desired reaction versus the side reaction leading to dimer formation.
References
-
LookChem. (n.d.). 2-AMino-N-(2,2,2-trifluoroethyl)acetaMide hydrochloride Safety Data Sheets(SDS). Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 17, 2026, from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 17, 2026, from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved February 17, 2026, from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved February 17, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information v4. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of asymmetric dimer (3). Reagents and conditions: (i) 1).... Retrieved February 17, 2026, from [Link]
-
ResearchGate. (n.d.). Racemization pathways during amide bond formation. Retrieved February 17, 2026, from [Link]
-
American Elements. (n.d.). 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride. Retrieved February 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 17, 2026, from [Link]
-
Apicule. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) (CAS No: 1171331-39-7) API Intermediate Manufacturers. Retrieved February 17, 2026, from [Link]
-
Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved February 17, 2026, from [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved February 17, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 17, 2026, from [Link]
-
National Institutes of Health. (2023, December 21). Selective amide bond formation in redox-active coacervate protocells. PMC. Retrieved February 17, 2026, from [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved February 17, 2026, from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved February 17, 2026, from [Link]
-
MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture?. Retrieved February 17, 2026, from [Link]
-
ResearchGate. (2025, August 5). Dimerization reactions of amino acids by pyrolysis. Retrieved February 17, 2026, from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved February 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC. Retrieved February 17, 2026, from [Link]
Sources
- 1. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 2. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. apicule.com [apicule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 9. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. growingscience.com [growingscience.com]
- 13. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
optimizing reaction conditions for chloroacetylation of 2,2-difluoroethylamine
Executive Summary
This guide addresses the synthesis of
This document serves as a dynamic troubleshooting center. We move beyond generic "recipes" to explain the why behind the optimization, ensuring reproducible, high-yield results for medicinal chemistry and linker synthesis applications.
Part 1: The "Golden Path" Protocol
Use this optimized workflow as your baseline. Deviations should be made only after reviewing the Troubleshooting section.
Reaction Scheme
Optimized Experimental Parameters
| Parameter | Recommendation | Technical Rationale |
| Stoichiometry | Amine (1.0 eq) : Acid Chloride (1.1–1.2 eq) : Base (1.2–1.5 eq) | Slight excess of electrophile ensures complete conversion of the valuable fluorinated amine.[1] |
| Solvent | DCM (Dichloromethane) or THF (Tetrahydrofuran) | Anhydrous DCM is preferred for solubility of the product and ease of workup. THF is suitable if the amine is a salt. |
| Base | Triethylamine (TEA) or DIPEA | Organic bases scavenge the HCl byproduct. DIPEA is preferred if side-reactions (alkylation) are observed.[1] |
| Temperature | Start at -10°C to 0°C , warm to RT | CRITICAL: The amine is volatile. Exothermic addition can flash-boil the amine, leading to stoichiometry errors. |
| Concentration | 0.2 M to 0.5 M | Dilution helps manage the exotherm and prevents oligomerization. |
Step-by-Step Workflow (Visualized)
Caption: Optimized workflow emphasizing temperature control during the electrophile addition to prevent amine volatilization.
Part 2: Technical Support & Troubleshooting (FAQs)
Category A: Yield & Conversion Issues
Q1: My yield is consistently low (<50%), but TLC shows clean conversion. Where is my product going?
-
Diagnosis: This is likely a volatility issue, not a reactivity issue.
-
Root Cause: 2,2-difluoroethylamine has a boiling point of ~68°C [1, 2].[1][2] If you add the amine to the acid chloride, or if the reaction exotherms uncontrolledly, the amine may vaporize into the headspace before reacting.
-
Corrective Action:
Q2: The reaction stalls with 20% starting material remaining. Should I heat it?
-
Diagnosis: Nucleophilicity suppression.[1]
-
Root Cause: The
group is electron-withdrawing, lowering the pKa of the amine to ~7.09 [1]. It is less nucleophilic than ethylamine.[1] -
Corrective Action:
-
Do NOT heat initially (risk of side reactions).
-
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive
-acylpyridinium intermediate that transfers the acyl group to the slower fluorinated amine. -
Reagent Quality: Ensure your chloroacetyl chloride is not hydrolyzed. It should be a clear liquid, not cloudy.
-
Category B: Impurity Profiling[1]
Q3: I see a major impurity with double the molecular weight. What is it?
-
Identification: This is likely the dimer (bis-alkylation product).
-
Prevention:
Q4: My product is an oil that won't crystallize, but literature says it's a solid.
-
Diagnosis: Solvent entrapment or impurities.[1]
-
Root Cause: Fluorinated amides often have low melting points.[1] Traces of TEA·HCl salts or solvent can depress the melting point.
-
Corrective Action:
Part 3: Advanced Optimization Logic
Use the following logic gate to determine the best conditions for your specific constraints (e.g., scale, available reagents).
Caption: Decision matrix for selecting reaction conditions based on scale and starting material form.
Solvent & Base Compatibility Table
| System | Suitability | Notes |
| DCM + TEA | High | Standard.[1] Good solubility. Easy workup. |
| THF + DIPEA | High | Best if starting amine is an HCl salt (better solubility).[1] |
| EtOAc + Pyridine | Medium | Good for "Green" profiles, but pyridine removal requires acid washes [3]. |
| Water/DCM + | High (Scale) | Schotten-Baumann.[1] Excellent for large scale to manage exotherm and salts [4].[1] |
| DMF/DMSO | Low | Avoid.[1] Difficult to remove high-boiling solvents from the relatively volatile product.[1] |
References
-
LookChem & Nbinno. Physical Properties of 2,2-Difluoroethylamine (CAS 430-67-1). Retrieved from and .[1]
-
GuideChem. Boiling Point and Vapor Pressure Data for 2,2-Difluoroethylamine. Retrieved from .[1]
-
Magano, J., et al. Synthesis of Drug Candidates: Optimization of Chloroacetylation. Organic Syntheses, 2013, 90, 74-86.[9] Retrieved from .[1][9]
-
Jacobs, W. A., et al. Chloroacetamide Synthesis via Schotten-Baumann Conditions. Organic Syntheses, Coll. Vol. 1, p. 153. Retrieved from .[1]
-
BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes. Retrieved from .[1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
side reactions in the synthesis of 2-amino-N-(2,2-difluoroethyl)acetamide
Technical Support Center: Synthesis & Impurity Control for 2-amino-N-(2,2-difluoroethyl)acetamide
Ticket ID: #SYN-DIFLU-001 Topic: Troubleshooting Side Reactions & Impurity Profiles Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are likely synthesizing 2-amino-N-(2,2-difluoroethyl)acetamide (often isolated as the HCl salt) as a linker or building block for kinase inhibitors or ectoparasiticides (e.g., Fluralaner intermediates).
While the molecule appears simple (
This guide prioritizes the Boc-Glycine route for high-purity lab-scale synthesis but includes critical troubleshooting for the Chloroacetyl route regarding the notorious "Dimer Impurity."
Module 1: The Synthetic Decision Matrix
Before troubleshooting, confirm your route. The impurity profile is entirely dependent on the starting materials.
Figure 1: Synthetic decision tree highlighting the distinct impurity risks for each pathway.
Module 2: Troubleshooting Route A (Boc-Gly-OH Coupling)
Context: This is the standard medicinal chemistry approach. It is cleaner but prone to specific cyclization issues due to the glycine backbone.
Issue 1: Diketopiperazine (DKP) Formation
Symptom: Loss of yield during deprotection or concentration; appearance of a non-polar spot on TLC. Mechanism: Glycine derivatives are sterically unhindered.[1][2] Under basic or neutral conditions (post-deprotection), the free amine can bite back onto the amide bond of a second molecule (intermolecular) or, if part of a dipeptide, cyclize intramolecularly. The Fix:
-
Acidic Workup: Maintain acidic conditions (
) throughout the workup of the deprotected amine. The protonated amine ( ) cannot nucleophilically attack the carbonyl. -
Avoid Ethyl Esters: If you used H-Gly-OEt instead of Boc-Gly-OH, DKP formation is almost guaranteed upon neutralization.[1]
Issue 2: Tert-butyl Cation Trapping
Symptom: "Decorated" product masses (+56 Da or +112 Da) in LCMS. Mechanism: During Boc removal with TFA or HCl, the generated tert-butyl cation can attack the electron-rich amide nitrogen or the difluoroethyl group (rare, but possible). The Fix:
-
Scavengers: Use Triethylsilane (TES) or water (2-5% v/v) in your deprotection cocktail to quench the t-butyl cations.
Module 3: Troubleshooting Route B (Chloroacetyl Chloride)
Context: You are likely using this route for scale-up or cost reasons. The Problem: The "Dimer Impurity" is the single most common failure mode in this synthesis [1, 2].
The Dimer Impurity Mechanism
During the amination step (reacting 2-chloro-N-(2,2-difluoroethyl)acetamide with ammonia), the newly formed product is a primary amine. This product is more nucleophilic than ammonia and reacts with the remaining starting material.
Structure of Dimer:
Figure 2: The competitive reaction pathway leading to dimer formation in Route B.
Troubleshooting Table: Controlling the Dimer
| Parameter | Recommendation | Why? |
| Stoichiometry | Use huge excess of | Statistically favors |
| Concentration | Dilute reaction (<0.1 M) | High concentration favors intermolecular dimerization. |
| Reagent | Use Sodium Azide ( | |
| Purification | Recrystallization (IPA/HCl) | The dimer is less soluble in Isopropanol/HCl than the product. |
Module 4: The "Hidden" Fluorine Risks
Risk: HF Elimination (Vinyl Fluoride Formation)
The 2,2-difluoroethyl group contains protons beta to the fluorine atoms.
-
Trigger: Strong bases (NaH, tBuLi, LDA) or high temperatures in basic media.[1]
-
Reaction:
-
Prevention:
-
Use mild organic bases (DIPEA, TEA) for couplings.
-
Avoid heating above 80°C in the presence of hydroxides.
-
Detection: Look for a characteristic vinyl splitting pattern in
NMR (approx. 6.0-6.5 ppm) and loss of the triplet of triplets for the proton ( ppm, Hz).
-
FAQ: Frequently Asked Questions
Q: My product is a hygroscopic oil. How do I get a solid? A: The free base is an oil and difficult to handle.
-
Protocol: Dissolve the crude oil in minimal dry dioxane or ethanol. Add 4M HCl in dioxane dropwise at 0°C. Dilute with diethyl ether or MTBE to precipitate the Hydrochloride Salt . This salt is stable, non-hygroscopic, and easy to weigh.
Q: Can I use EDC/NHS for the coupling? A: Yes, but monitor for Urea Byproducts .
-
If using EDC (water-soluble), wash the organic layer with dilute HCl and
. -
If using DCC, the insoluble DCU urea is difficult to filter completely from the glycine backbone. HATU is superior for this specific coupling to prevent racemization (not an issue with Gly, but good practice) and ensure high conversion.
Q: Why is my yield low in the Chloroacetyl route (Route B)? A: Check your aqueous layer. 2-amino-N-(2,2-difluoroethyl)acetamide is highly water-soluble.[1]
-
Fix: If you used aqueous ammonia, do not extract with ethyl acetate. Evaporate the water directly (azeotrope with ethanol) or use n-Butanol for extraction.
References
-
Glaxo Group Ltd. (2013).[1] Method for preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide. European Patent EP2621894B1.[1] Link(Note: Describes the analogous trifluoro-compound, establishing the dimerization mechanism and industrial workarounds).
-
Gharda Chemicals Ltd. (2020).[1] Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. WO2020222158A1. Link(Details the specific impurity profile of haloacetyl couplings with fluoroalkylamines).
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link(Authoritative review on coupling side reactions).
-
Ismail, M., et al. (2010).[1] Diketopiperazine formation during the synthesis of glycine-containing peptides. International Journal of Peptide Research and Therapeutics. (General mechanism for Gly-derived cyclization).
Sources
Technical Support Center: Optimizing Amide Bond Formation with 2,2-Difluoroethylamine
Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating the 2,2-difluoroethylamine moiety into their molecules. The unique electronic properties of this amine present distinct challenges to standard coupling protocols. Here, we provide in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate these complexities and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling protocol (e.g., EDC/HOBt, HATU) failing or giving low yields with 2,2-difluoroethylamine?
Answer: The primary challenge stems from the inherent electronic properties of 2,2-difluoroethylamine. The two fluorine atoms on the β-carbon are strongly electron-withdrawing. This has two major consequences:
-
Reduced Basicity: The pKa of 2,2-difluoroethylamine is significantly lower than its non-fluorinated analogs, making it a weak base.[1]
-
Reduced Nucleophilicity: The electron density on the nitrogen atom is substantially decreased, making it a poor nucleophile.
Standard coupling methods rely on the amine nucleophile being sufficiently reactive to attack the activated carboxylic acid intermediate (e.g., an O-acylisourea or HOBt-ester).[2][3] When using an electron-deficient amine like 2,2-difluoroethylamine, this attack is often very slow or stalls completely, leading to poor conversion and the accumulation of side products.[4] Studies have shown that even robust reagents like HATU can yield modest results under typical conditions, and standard EDC/HOBt protocols may result in only trace amounts of the desired product.[4][5]
Q2: What are the most common side reactions I should be aware of?
Answer: When the desired amide formation is sluggish, side reactions involving the highly reactive activated acid intermediate become more prevalent. Key side reactions include:
-
Decomposition of the Activated Intermediate: Urionium/aminium-based active esters (from HATU, HBTU) or O-acylisourea intermediates (from carbodiimides) can decompose over time if not intercepted by the amine.
-
N-acylurea Formation: With carbodiimide reagents like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid.[2]
-
Guanidinium Capping: If using an excess of an aminium/uronium salt coupling reagent (like HATU) relative to the carboxylic acid, the reagent can react directly with the amine, forming a guanidinium species and capping it from further reaction.[6]
-
Racemization: For chiral carboxylic acids, particularly α-amino acids, slow coupling increases the risk of epimerization through the formation of an oxazolone intermediate.[3]
Q3: How critical is the choice of base and solvent for this specific coupling?
Answer: The choice of both base and solvent is critical.
-
Base: A non-nucleophilic, sterically hindered base is essential. N,N-Diisopropylethylamine (DIPEA) is the most common and effective choice.[4][5][7] Its role is to deprotonate the carboxylic acid to form the carboxylate and to neutralize acidic byproducts generated during the reaction (e.g., HCl from EDC-HCl or hexafluorophosphate from HATU). Using a nucleophilic base like triethylamine (TEA) can lead to unwanted side reactions, including the formation of acyl-triethylammonium species. The stoichiometry of the base is also crucial; often 2-5 equivalents are required to drive the reaction.[4][5]
-
Solvent: Dry, aprotic solvents are mandatory. N,N-Dimethylformamide (DMF) , Dichloromethane (DCM) , and Acetonitrile (ACN) are common choices.[4][5][7] DMF is excellent at solubilizing reagents but can be difficult to remove.[8] Acetonitrile has proven highly effective in certain optimized carbodiimide protocols.[4] The solvent must be anhydrous, as water will hydrolyze the activated intermediates.
Troubleshooting Guide
Problem: My reaction is extremely slow or shows no conversion, even after 24 hours.
Root Cause Analysis: This is the most common issue and points directly to insufficient activation of the carboxylic acid or an activated intermediate that is not electrophilic enough to react with the poorly nucleophilic 2,2-difluoroethylamine.
Solution Pathway:
-
Increase Electrophilicity via Acyl Fluorides: The most robust solution for coupling electron-deficient amines is to convert the carboxylic acid into a highly reactive acyl fluoride in situ. Acyl fluorides are small, sterically unencumbered, and highly electrophilic, making them ideal partners for challenging amines.[9] A recommended method uses BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(benzotriazol-1-yl)uronium hexafluorophosphate).[7][10][11]
-
Action: Switch to the Acyl Fluoride-Mediated Coupling Protocol (see Protocol 1 below). This method often requires elevated temperatures (e.g., 80 °C) to overcome the activation barrier.[7]
-
-
Enhance Carbodiimide Reactivity with DMAP: If you must use a carbodiimide-based method, the addition of 4-(Dimethylamino)pyridine (DMAP) is critical. DMAP acts as a hyper-nucleophilic acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the weak amine nucleophile.[4]
Problem: My starting materials are consumed, but the yield of my desired amide is very low.
Root Cause Analysis: This indicates that the activated carboxylic acid is being formed but is participating in side reactions faster than it couples with 2,2-difluoroethylamine.
Solution Pathway:
-
Pre-activation and Order of Addition: Allow the carboxylic acid to fully form the active ester before introducing the amine. This ensures the highest possible concentration of the activated species when the amine is added.
-
Action (for HATU/HBTU): Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) at 0 °C for 15-30 minutes before adding 2,2-difluoroethylamine.[5] This "pre-activation" step is crucial.
-
Action (for Acyl Chlorides/Fluorides): If you are generating an acyl halide in a separate step, add the amine solution slowly to the solution of the pre-formed acyl halide to maintain a low concentration of the amine and minimize potential side reactions.[12]
-
-
Check Stoichiometry: Ensure you are not using a large excess of the coupling reagent, which can lead to amine capping.[6]
-
Action: Use 1.0-1.1 equivalents of the coupling reagent relative to the limiting reagent (typically the more complex partner).
-
Problem: How do I choose the best coupling strategy for my specific starting materials?
Answer: Use the following decision tree to guide your choice. This logic path prioritizes methods with the highest likelihood of success for this challenging transformation.
Caption: Decision tree for selecting a coupling strategy.
Data Summary: Reagent Comparison
The table below summarizes key characteristics of recommended coupling strategies for electron-deficient amines.
| Strategy | Reagent(s) | Relative Reactivity | Key Byproducts | Notes |
| Acyl Fluoride | BTFFH, DIPEA | ++++ (Highest) | Benzotriazole derivatives | Excellent for sterically and electronically challenging substrates.[9][10] Often requires heat. |
| Enhanced Carbodiimide | EDC, DMAP, cat. HOBt, DIPEA | +++ (High) | Water-soluble urea, DMAP | DMAP is crucial for forming a highly reactive acylpyridinium intermediate.[4] |
| Optimized Urionium | HATU, DIPEA | ++ (Moderate-High) | Tetramethylurea, HOAt | Pre-activation is mandatory.[5] HOAt byproduct can assist in catalysis.[3] |
| Standard Carbodiimide | EDC, HOBt, DIPEA/TEA | + (Low) | Water-soluble urea, HOBt | Often fails or gives trace yields for this specific application.[4][5] |
Validated Experimental Protocols
Protocol 1: Acyl Fluoride-Mediated Coupling via BTFFH
(Adapted from Due-Hansen, M. E., et al., Org. Biomol. Chem., 2016.)[7][11]
This protocol is the most robust starting point for difficult couplings involving 2,2-difluoroethylamine.
Caption: Workflow for Acyl Fluoride-Mediated Coupling.
Step-by-Step Methodology:
-
To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.3 equiv.) and BTFFH (1.5 equiv.).
-
Add anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (4.5 equiv.) and stir the mixture at room temperature for 30 minutes.
-
Add 2,2-difluoroethylamine (1.0 equiv.).
-
Seal the vial tightly (use a microwave vial or a sealed tube for safety as pressure will build).
-
Heat the reaction in an oil bath at 80 °C overnight (12-16 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent like Ethyl Acetate (EtOAc), and proceed with a standard aqueous workup (e.g., wash with 1M HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 2: Enhanced Carbodiimide Coupling with DMAP
(Adapted from Narender, P., et al., Synthesis, 2011.)[4]
This is a cost-effective method for moderately challenging substrates.
Step-by-Step Methodology:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv.), 2,2-difluoroethylamine (1.1 equiv.), DMAP (1.0 equiv.), and HOBt (0.1 equiv.).
-
Dissolve the mixture in anhydrous Acetonitrile (ACN).
-
Add EDC·HCl (1.1 equiv.) to the mixture.
-
Add DIPEA (5.0 equiv.) dropwise.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the solvent, and perform a standard aqueous workup and purification as described in Protocol 1.
Protocol 3: Optimized Urionium Salt Coupling (HATU)
(General procedure based on best practices.)[5][13]
Step-by-Step Methodology:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv.) dropwise and stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add 2,2-difluoroethylamine (1.1 equiv.) as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Perform a standard aqueous workup and purification. Note that removing DMF requires extensive washing with water/brine or using an appropriate extraction technique.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. The Royal Society of Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. Nottingham ePrints. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Københavns Universitets Forskningsportal. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
- Process for Preparing 2,2-Difluoroethylamine.
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
- Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Exploring the Synthesis and Chemical Reactions of 2,2-Difluoroethylamine. Medium. [Link]
-
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
Sources
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. bachem.com [bachem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
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Technical Support Center: Navigating the Challenges of Late-Stage Difluoroalkylation
Welcome to the technical support center for late-stage functionalization with difluoroalkyl groups. As researchers and drug development professionals, you are keenly aware of the transformative potential of incorporating difluoroalkyl motifs into complex molecules. The -CF2H group, as a lipophilic hydrogen bond donor and a bioisostere for various functionalities, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] However, the journey to successfully installing these groups, particularly in the final stages of a synthetic route, is often fraught with challenges.
This guide is designed to be your companion in the lab, providing in-depth troubleshooting advice and answers to frequently asked questions. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to diagnose and resolve issues encountered during your experiments.
Part 1: Core Challenges in Late-Stage Difluoroalkylation
Late-stage difluoroalkylation presents a unique set of hurdles compared to its more common trifluoromethylation counterpart. A primary challenge is the lower reactivity of difluoroalkylating reagents, stemming from the replacement of a highly electronegative fluorine atom with a hydrogen. This seemingly small change significantly impacts the reduction potentials of these reagents, often necessitating more potent catalysts or harsher reaction conditions to generate the desired difluoroalkyl radicals.[3][4]
Here are some of the most common issues you might face:
-
Low or No Product Formation: The reaction fails to initiate or proceeds with very low efficiency.
-
Undesired Side Reactions: The formation of byproducts, such as hydrodefluorination, dimerization of the starting material, or decomposition of the difluoroalkylating reagent, can significantly reduce the yield of the desired product.
-
Poor Regioselectivity: In C-H functionalization reactions, the difluoroalkyl group is not installed at the desired position on the target molecule.
-
Reagent Instability: Many difluoroalkylating reagents are sensitive to moisture, air, or even light, leading to their decomposition before they can react.[5]
The following sections will provide detailed troubleshooting guides for specific reaction types and a comprehensive FAQ section to address these challenges head-on.
Part 2: Troubleshooting Guides for Common Methodologies
Section 2.1: Photoredox-Catalyzed Difluoroalkylation
Visible-light photoredox catalysis has emerged as a powerful and mild method for late-stage functionalization.[3][6] However, the interplay of light, photocatalyst, and reagents can lead to a unique set of problems.
Q1: My photoredox difluoroalkylation reaction is not working (low or no conversion). What should I check first?
A1: A stalled photoredox reaction can often be traced back to fundamental experimental parameters. Here’s a systematic approach to troubleshooting:
-
Verify the Integrity of Your Reaction Setup:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Oxygen can quench the excited state of the photocatalyst, halting the catalytic cycle.
-
Anhydrous Conditions: Use anhydrous solvents and oven-dried glassware. Trace amounts of water can react with and decompose many difluoroalkylating reagents and can also interfere with the catalytic cycle.
-
-
Assess Your Reagents and Catalyst:
-
Photocatalyst Activity: Ensure your photocatalyst has not degraded. Some photocatalysts are light-sensitive and should be stored in the dark. If in doubt, use a fresh batch.
-
Reagent Quality: The purity of your difluoroalkylating reagent is crucial. Impurities can act as quenchers or participate in side reactions. Consider purifying the reagent if its quality is questionable.
-
-
Evaluate the Light Source:
-
Wavelength and Intensity: Confirm that the emission wavelength of your light source overlaps with the absorption spectrum of your photocatalyst.[7] The intensity of the light is also critical; insufficient light will result in a slow or stalled reaction. Ensure the reaction vessel is placed as close to the light source as possible to maximize photon flux.[8]
-
Troubleshooting Flowchart for a Failed Photoredox Reaction
Caption: A step-by-step guide to diagnosing a failed photoredox reaction.
Q2: I am observing significant hydrodefluorination of my difluoroalkylating reagent. What is causing this and how can I prevent it?
A2: Hydrodefluorination, the replacement of a fluorine atom with hydrogen, is a common side reaction that consumes your difluoroalkylating reagent.[1] The mechanism often involves the formation of a difluoromethyl radical, which can then abstract a hydrogen atom from a donor in the reaction mixture.
-
Hydrogen Atom Source: The most likely hydrogen atom donors are the solvent, additives, or even the substrate itself.
-
Prevention Strategies:
-
Solvent Choice: Switch to a solvent that is a poor hydrogen atom donor. For example, if you are using THF, consider switching to a less donating solvent like acetonitrile or dichloromethane.
-
Thiol Additives: In some cases, the addition of a thiol can act as a hydrogen atom transfer (HAT) catalyst to promote the desired reaction over hydrodefluorination.[1]
-
Reaction Concentration: Increasing the concentration of your substrate can sometimes outcompete the hydrodefluorination pathway by favoring the desired radical addition.
-
Section 2.2: Radical-Mediated Difluoroalkylation (Non-Photoredox)
Radical difluoroalkylation often relies on thermal initiators or redox processes to generate the key difluoroalkyl radical.
Q3: My Minisci-type difluoroalkylation on a heterocycle is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A3: The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle.[9][10] The regioselectivity is governed by the electronic properties of the heterocycle and the steric bulk of the radical.
-
Understanding the Selectivity: The radical will preferentially add to the most electron-deficient position of the protonated heterocycle. However, steric hindrance can play a significant role.
-
Strategies for Improving Regioselectivity:
-
Acidic Conditions: The reaction is typically performed under acidic conditions to protonate the heterocycle, thereby activating it towards radical attack. Varying the acid (e.g., TFA, H2SO4) and its concentration can influence the regioselectivity.
-
Solvent Effects: The solvent can influence the stability of the radical intermediates and the transition states leading to different regioisomers. Screening different solvents is often beneficial.
-
Directing Groups: If possible, installing a temporary directing group on the heterocycle can guide the radical to a specific position.
-
Table 1: Common Side Reactions in Radical Difluoroalkylation and Their Causes
| Side Reaction | Plausible Cause(s) | Suggested Solution(s) |
| Dimerization of Starting Material | Radical-radical coupling of the starting material. | Lower the concentration of the radical precursor; use a more efficient radical trap. |
| Acylation (in Minisci reactions) | Formation of an acyl radical as a byproduct.[10] | Modify the radical precursor or reaction conditions to favor the formation of the alkyl radical. |
| Polymerization of Alkene Substrates | Chain reaction initiated by the difluoroalkyl radical. | Add a radical inhibitor in a controlled manner; lower the reaction temperature. |
Section 2.3: Metal-Catalyzed Cross-Coupling Reactions
Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, but the unique properties of difluoroalkyl groups can present challenges.[5][11]
Q4: My palladium-catalyzed difluoroalkylation is sluggish and gives low yields. What are the key parameters to optimize?
A4: The success of a palladium-catalyzed cross-coupling often hinges on the choice of ligand, base, and solvent.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich phosphine ligands, such as BrettPhos, have been shown to be effective in promoting challenging difluoroalkylation reactions.[12]
-
Base and Solvent: The choice of base and solvent is highly interdependent. A systematic screening of different bases (e.g., carbonates, phosphates, alkoxides) in various solvents (e.g., toluene, dioxane, DMF) is often necessary to find the optimal combination for your specific substrate.
Diagram of a Generic Catalytic Cycle for Pd-Catalyzed Difluoroalkylation
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Part 3: Frequently Asked Questions (FAQs)
Q5: How can I determine if my difluoroalkylating reagent has decomposed?
A5: Several analytical techniques can be used to assess the purity and stability of your reagent:
-
¹⁹F NMR Spectroscopy: This is one of the most powerful tools for characterizing fluorinated compounds. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.[2][13][14][15][16]
-
Mass Spectrometry (MS): MS can be used to identify the molecular weight of the reagent and any potential degradation products.
Q6: Are there any general tips for scaling up a late-stage difluoroalkylation reaction?
A6: Scaling up a reaction can introduce new challenges related to mixing, heat transfer, and light penetration (for photoredox reactions).
-
For Photoredox Reactions: Consider using a flow reactor for larger-scale synthesis. Flow chemistry allows for more efficient and uniform irradiation of the reaction mixture, leading to better reproducibility and potentially higher yields.[17][18][19]
-
General Considerations:
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.
-
Heat Transfer: Be mindful of exothermic or endothermic processes and ensure adequate temperature control.
-
Reagent Addition: For highly reactive reagents, consider slow addition to control the reaction rate and minimize side reactions.
-
Q7: I am working with a very complex, drug-like molecule. Are there any specific considerations for late-stage functionalization?
A7: The complexity of your substrate can significantly impact the reaction outcome.
-
Functional Group Tolerance: Carefully consider the compatibility of all functional groups in your molecule with the reaction conditions. Protecting groups may be necessary for sensitive functionalities.
-
Steric Hindrance: The accessibility of the target reaction site can be a major issue. You may need to explore different catalytic systems or reaction conditions to overcome steric hindrance.
-
Solubility: Ensure that your substrate and all reagents are soluble in the chosen solvent system. Poor solubility can lead to low reaction rates and yields.
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-
Galloway, J. D., Mai, D. N., & Baxter, R. D. (2017). Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. Organic Letters, 19(21), 5772–5775. [Link]
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Chen, K., & Hu, J. (2021). Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate. Nature Communications, 12(1), 1-9. [Link]
-
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Gao, B., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5435-5447. [Link]
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Gomes, P., & El-Sepelgy, O. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis, 361(8), 1500-1537. [Link]
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Gomes, P., & El-Sepelgy, O. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. ORBi. [Link]
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Gomes, P., & El-Sepelgy, O. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. PubMed. [Link]
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Jelier, B. J., et al. (2019). A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. Nature Communications, 10(1), 1-11. [Link]
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Kelly, C. B., et al. (2015). Palladium-Catalyzed Intramolecular C-H Difluoroalkylation: Synthesis of Substituted 3,3-Difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(5), 1646-1650. [Link]
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Konig, B. (2012). Photocatalytic Degradation of Organic Pollutants: Mechanisms and Kinetics. SciSpace. [Link]
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Lanza, F., et al. (2021). Ligand electronic influence in Pd-catalyzed C-C coupling processes. TDX (Tesis Doctorals en Xarxa). [Link]
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MacMillan, D. W. C., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. [Link]
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MacMillan, D. W. C., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. [Link]
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Minisci, F., et al. (1971). Nucleophilic character of alkyl radicals—VI : A new, convenient and selective alkylation of heteroaromatic bases. Tetrahedron, 27(15), 3575-3579. [Link]
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Noël, T., et al. (2018). Visible-Light Photocatalytic Difluoroalkylation-Induced 1, 2-Heteroarene Migration of Allylic Alcohols in Batch and Flow. The Journal of Organic Chemistry, 83(15), 8464-8473. [Link]
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Patrick, S. L., et al. (2021). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. ChemRxiv. [Link]
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Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Vervoort, J., et al. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(7), 2417-2422. [Link]
-
Zhang, W., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters, 25(34), 6338-6343. [Link]
-
Zueva, E. M., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(4), 1640. [Link]
-
de la Cruz, J., et al. (2021). Addressing the regioselectivity problem in organic synthesis. Chemical Communications, 57(81), 10472-10475. [Link]
Sources
- 1. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrocyclization/Defluorination of CF3‐Substituted Acrylamides: Insights from Kinetics of Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minisci reaction - Wikipedia [en.wikipedia.org]
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- 19. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
Validation of 2-amino-N-(2,2-difluoroethyl)acetamide as a Bioisosteric Research Tool
Executive Summary: The "Goldilocks" Fluorine Effect
2-amino-N-(2,2-difluoroethyl)acetamide (CAS: 1414642-43-5) is not merely a chemical intermediate; it is a precision medicinal chemistry building block designed to probe the "difluoroethyl effect." In modern drug discovery, this compound serves as a critical tool for optimizing lead compounds, specifically offering a bioisosteric replacement for ethyl, methoxy, or trifluoroethyl groups.
Its primary utility lies in its ability to modulate lipophilicity (LogD) , metabolic stability (blocking P450 oxidation), and hydrogen bond acidity without significantly altering steric bulk. This guide validates its performance against its non-fluorinated and perfluorinated analogs, providing a roadmap for its application in Fragment-Based Drug Discovery (FBDD).
Technical Profile & Structural Logic
The molecule consists of a glycine scaffold coupled to a 2,2-difluoroethylamine tail.
-
Chemical Structure:
-
Molecular Weight: 138.12 g/mol (Free base)
-
Key Pharmacophore: The terminal
moiety.[1]
Why This Tool Matters (The Mechanistic Logic)
-
Metabolic Blocking: The ethyl group (
) is a common site for metabolic "soft spots" (hydroxylation). Replacing the terminal with removes the vulnerable hydrogen atoms while the C-F bond strength resists oxidative cleavage. -
Electronic Modulation: The difluoro group is electron-withdrawing. This lowers the pKa of the adjacent amide nitrogen, making it a stronger hydrogen bond donor than the ethyl analog, potentially enhancing binding affinity to target proteins (e.g., in the hinge region of kinases or GABA channels).
-
Lipophilicity Tuning: Unlike the trifluoroethyl group (
), which is highly lipophilic and lacks a terminal hydrogen bond donor, the difluoroethyl group retains a polarized C-H bond that can engage in weak hydrogen bonding ( interactions).
Comparative Analysis: The Fluorine Scan
To validate the utility of this tool, we compare it against its direct alternatives: the Ethyl (wild-type) and Trifluoroethyl (fully substituted) analogs.
Table 1: Physicochemical & Functional Comparison
| Feature | Ethyl Analog (Control) | 2,2-Difluoroethyl (The Tool) | 2,2,2-Trifluoroethyl (Alternative) |
| Structure | |||
| Electronic Effect | Weakly Electron Donating | Electron Withdrawing ( | Strong Electron Withdrawing ( |
| Amide NH Acidity | Low (Weaker H-bond donor) | Moderate (Enhanced H-bond donor) | High (Strongest H-bond donor) |
| H-Bond Potential (Tail) | None | Weak Donor ( | None (Acceptor only) |
| Metabolic Stability | Low (prone to oxidation) | High (C-F bond protection) | High |
| Lipophilicity (LogP) | Baseline | Moderate Increase (+0.3 to +0.5) | High Increase (+0.7 to +1.[1]0) |
| Solubility | High | Moderate | Low |
Analyst Insight: The 2,2-difluoroethyl variant is often superior because the
group can be too lipophilic and electron-withdrawing, potentially disrupting water networks or causing solubility issues. The difluoroethyl group maintains a balance.
Validation Case Study: The Fluralaner Precedent
The most authoritative validation of this pharmacophore is its role in the development of Fluralaner (Bravecto), a blockbuster isoxazoline insecticide.
-
Target: GABA-gated chloride channels (GABACl).[2]
-
Mechanism: The amide nitrogen (derived from our tool compound) forms a critical hydrogen bond within the binding pocket.
-
Optimization: Early SAR studies demonstrated that the 2,2-difluoroethyl tail provided superior potency compared to the ethyl analog due to enhanced metabolic stability and optimized hydrophobic interactions, without the steric penalty of larger groups.
Diagram 1: The Bioisosteric Decision Logic
This decision tree illustrates when a researcher should deploy 2-amino-N-(2,2-difluoroethyl)acetamide in a synthesis campaign.
Caption: Decision matrix for selecting the difluoroethyl moiety during Lead Optimization (LO) phases.
Experimental Validation Protocols
To use this compound as a research tool, you must first validate its purity (specifically the fluorine content) and its reactivity in peptide coupling, as the electron-withdrawing group can slightly reduce the nucleophilicity of the primary amine compared to standard glycine.
Protocol A: Identity & Purity Validation ( -NMR)
Unlike standard HPLC,
-
Solvent: Dissolve 5 mg of the hydrochloride salt in
. -
Internal Standard: Add
-trifluorotoluene (reference shift ppm). -
Acquisition: Run
-NMR (proton-coupled). -
Expected Signal:
-
Look for a doublet of triplets (dt) around
to ppm . -
Coupling Constants:
Hz (characteristic of ). -
Validation Criteria: Absence of a singlet at
ppm (indicates trifluoro- impurity) or signals at ppm (monofluoro- impurity).
-
Protocol B: Peptide Coupling Efficiency Assay
The
Reagents:
-
Tool Compound: 2-amino-N-(2,2-difluoroethyl)acetamide HCl (1.0 eq)
-
Test Substrate: Fmoc-Phe-OH (1.1 eq)
-
Coupling Agents: HATU (1.1 eq), DIPEA (3.0 eq)
-
Solvent: DMF (0.1 M)
Procedure:
-
Activation: Pre-activate Fmoc-Phe-OH with HATU/DIPEA in DMF for 5 minutes.
-
Addition: Add the Tool Compound. Stir at Room Temperature (RT).
-
Monitoring: Monitor via LC-MS at T=0, 30 min, and 2 hours.
-
Benchmark:
-
Success: >95% conversion to product within 60 minutes.[3]
-
Comparison: Run parallel reaction with Glycine-Ethylamide. The Difluoro tool should show <10% reduction in reaction rate compared to the ethyl variant. If the rate is significantly slower, increase DIPEA concentration to neutralize the HCl salt fully.
-
Synthesis & Application Workflow
The following diagram details how to integrate this building block into a standard medicinal chemistry workflow, specifically highlighting the protection/deprotection strategy required due to the reactive primary amine.
Caption: Synthesis workflow for generating the tool compound from commercially available difluoroethylamine.
References
-
Gasser, V., et al. (2016). "Fluralaner: A novel isoxazoline ectoparasiticide." Bioorganic & Medicinal Chemistry Letters.
- Validates the use of the difluoroethyl amide pharmacophore in a commercial drug.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
- Authoritative review on the metabolic stability and pKa effects of difluoroethyl vs ethyl groups.
-
PubChem Compound Summary. (2024). "2-amino-N-(2,2-difluoroethyl)acetamide."[4][5][6][7][8] National Center for Biotechnology Information.
- Source for physicochemical data and CAS verific
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
- Foundational text explaining the dipole and electrostatic n
Sources
- 1. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 2. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (1:1) | C4H8ClF3N2O | CID 42913698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-aMino-N-(2,2-difluoroethyl)acetaMide hydrochloride | 1414642-43-5 [chemicalbook.com]
A Senior Application Scientist's Guide to Comparing the Bioavailability of Difluoroethyl vs. Non-Fluorinated Analogs
For drug development professionals, optimizing a molecule's pharmacokinetic profile is as critical as perfecting its pharmacodynamic activity. A compound with exceptional potency in vitro is of little therapeutic value if it cannot reach its target in vivo. Bioavailability (F), the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a pivotal parameter in this optimization process[1]. One of the most effective strategies in modern medicinal chemistry to enhance bioavailability is the strategic incorporation of fluorine.
This guide provides an in-depth comparison of the bioavailability of compounds bearing a difluoroethyl group (-CH2CF2H) versus their non-fluorinated analogs. We will explore the mechanistic underpinnings of how this specific fluorinated motif can dramatically improve drug-like properties, present a framework for empirical validation through robust experimental protocols, and offer data-driven insights to guide your research.
The Strategic Advantage of the Difluoroethyl Group
The introduction of a difluoroethyl group is not merely an atomic substitution; it is a carefully considered modification intended to alter a molecule's physicochemical and metabolic properties in a predictable manner. The 2,2-difluoroethyl group, in particular, is often employed as a bioisostere for a methoxy group (-OCH3) or a hydroxyl group (-OH), mimicking some steric and electronic features while offering distinct advantages[2][3].
Key properties imparted by the difluoroethyl group include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol)[4]. This inherent strength makes the C-F bond highly resistant to enzymatic cleavage, particularly by Cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism for the majority of drugs[5][6][7].
-
Modulation of Lipophilicity: Fluorination generally increases a molecule's lipophilicity (the ability to dissolve in fats and lipids), which can enhance its capacity to cross biological membranes[8][9][10]. While a single fluorine atom has a modest effect, a difluoroethyl group provides a more substantial increase in lipophilicity, which must be carefully balanced to maintain adequate aqueous solubility[11][12].
-
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine atoms can lower the pKa of nearby acidic protons or decrease the basicity of adjacent amines[13][14]. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with targets.
-
Hydrogen Bond Donor Capability: The difluoromethyl group (CF2H) can act as a hydrogen bond donor, which can be crucial for enhancing binding affinity to a biological target[15].
The primary mechanism by which a difluoroethyl group enhances bioavailability is by improving metabolic stability. Many non-fluorinated compounds have "metabolic soft spots"—positions on the molecule, such as benzylic carbons or N-alkyl groups, that are easily oxidized by CYP enzymes in the liver during the first-pass effect. This extensive metabolism reduces the amount of active drug that reaches systemic circulation. By replacing a metabolically labile group with a robust difluoroethyl moiety, this metabolic pathway is effectively blocked[4][13][16].
Comparative Data: Difluoroethyl vs. Non-Fluorinated Analogs
The theoretical benefits of difluoroethylation are consistently validated by experimental data. A review of medicinal chemistry literature reveals numerous cases where this substitution led to significant improvements in bioavailability.
| Compound Pair (Analog vs. Parent) | Key Structural Difference | In Vitro Metabolic Stability (t½ in human liver microsomes) | In Vivo Oral Bioavailability (F%) | Reference |
| nNOS Inhibitor 2 vs. 1 | Introduction of a CF2 group adjacent to an amine. | Not explicitly stated, but CF2 group noted to block metabolic oxidation. | 22% (in rat) vs. ~0% | [17] |
| DHODH Inhibitor Analog | Replacement of a methoxy group (-OCH3) with a difluoroethyl group (-CH2CF2H). | Noted to have significantly improved metabolic stability. | Markedly improved (implied by improved potency and stability). | [2][3] |
| 9-Fluororisperidone vs. Risperidone | Replacement of a hydrogen with fluorine at a metabolically labile site. | 16-fold more stable than Risperidone. | Bioavailability not directly compared, but stability enhancement is key. | [18] |
| 5F 203 vs. DF 203 (Benzothiazoles) | Fluorine substitution at the 5-position blocks metabolism at the 6-position. | Metabolically stable with no exportable metabolite. | Improved in vivo profile (implied by lack of biphasic dose-response). | [4] |
This table is illustrative and synthesizes data from multiple sources. Direct head-to-head comparisons in single publications are the gold standard.
Experimental Protocols for Empirical Validation
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
Expertise & Experience: This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening[19]. It provides a rapid and cost-effective way to estimate a compound's intrinsic clearance by Phase I enzymes, primarily CYPs[20]. By comparing the rate of disappearance of the parent and analog compounds, we can directly quantify the impact of difluoroethylation on metabolic resistance.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Create stock solutions (e.g., 10 mM in DMSO) of the non-fluorinated parent, the difluoroethyl analog, and a positive control compound with known metabolic liability (e.g., Verapamil, Testosterone).
-
Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) as per the manufacturer's instructions. This is critical as NADPH is the necessary cofactor for CYP enzyme activity[20].
-
-
Incubation Procedure (96-well plate format):
-
Pre-incubation: In each well, add HLM to the phosphate buffer to a final concentration of 0.5 mg/mL. Add the test compound (parent or analog) to a final concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction volume is typically 200 µL. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis). This "quenching" step precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Develop an LC-MS/MS method to quantify the peak area of the remaining parent/analog compound at each time point, normalized to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . A longer half-life indicates greater metabolic stability.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Expertise & Experience: While in vitro assays are predictive, an in vivo study is the definitive method for determining absolute oral bioavailability[1]. This protocol requires both an oral (PO) and an intravenous (IV) administration to compare the drug exposure from each route. The IV dose serves as the 100% bioavailable reference[21]. A crossover study design is often preferred as it minimizes inter-animal variability[22][23].
Methodology:
-
Study Design:
-
Use a cohort of fasted male Sprague-Dawley rats (n=3-5 per group).
-
Group 1 (IV): Administer the difluoroethyl analog via tail vein injection at a low dose (e.g., 1 mg/kg) formulated in a suitable vehicle (e.g., saline with 5% DMSO).
-
Group 2 (PO): Administer the same analog via oral gavage at a higher dose (e.g., 10 mg/kg) formulated in a vehicle like 0.5% methylcellulose.
-
Repeat the entire study for the non-fluorinated parent compound.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 50-100 µL) from each animal at designated time points post-dose.
-
IV arm time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO arm time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Bioanalysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of the drug in each plasma sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both the IV and PO groups.
-
Calculate the Area Under the Curve from time zero to infinity (AUC₀-inf) for both routes using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate the Absolute Oral Bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 [21]
-
Conclusion
The strategic incorporation of a difluoroethyl group is a powerful and validated strategy for enhancing the oral bioavailability of drug candidates. This improvement is primarily driven by increased metabolic stability, achieved by blocking sites susceptible to oxidative metabolism by CYP enzymes. While this modification can also favorably modulate lipophilicity and membrane permeability, its most significant impact is the reduction of first-pass clearance.
As a Senior Application Scientist, I must emphasize that while the principles are sound, empirical validation is non-negotiable. The in vitro and in vivo protocols detailed in this guide represent the industry-standard workflow for generating the robust, comparative data needed to make informed decisions in a drug discovery program. By methodically comparing your difluoroethyl analogs to their non-fluorinated parents, you can definitively assess the value of this chemical modification and advance compounds with a higher probability of in vivo success.
References
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. (2022). MDPI. [Link]
-
Understanding Bioavailability: A Key Concept in Pharmacology and Drug Development. IPIB. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. [Link]
-
The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link]
-
The Bioavailability of Drugs—The Current State of Knowledge. (2023). MDPI. [Link]
-
Bioavailability & Bioequivalence Testing Protocol. SlideShare. [Link]
-
Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. (2021). ResearchGate. [Link]
-
In vivo evaluation of pharmacokinetic drug-drug interactions between fluorinated pyrimidine anticancer drugs, 5-fluorouracil and capecitabin, and an anticoagulant, warfarin. (2022). PubMed. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021). PMC. [Link]
-
In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. Springer. [Link]
-
19F-MRS studies of fluorinated drugs in humans. (2000). PubMed. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]
-
How to Conduct a Bioavailability Assessment? Creative Bioarray. [Link]
-
Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2022). ResearchGate. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2019). PMC. [Link]
-
Pharmacokinetics and metabolism of vinyl fluoride in vivo and in vitro. PubMed. [Link]
-
A) Difluoroethyl‐containing bioactive and drug molecules; B) Strategies... ResearchGate. [Link]
-
Bioavailability testing protocol. (2016). SlideShare. [Link]
-
2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. (2024). Angewandte Chemie International Edition. [Link]
-
Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. [Link]
-
Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. (2024). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. [Link]
-
Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]
-
1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. (2019). RSC Advances. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
Comparative study of fluoride bioavailability following the administration of sodium fluoride alone and in combination with different calcium salts. PubMed. [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... (2022). PMC. [Link]
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate. [Link]
-
METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]
-
Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. (1994). PubMed. [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. [Link]
-
Metabolism of fluorine-containing drugs. ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
-
Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC. [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed. [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (2016). PubMed. [Link]
-
Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013). Angewandte Chemie International Edition. [Link]
-
Confronting Novel Alternatives of Per- and Polyfluoroalkyl Substances: From the Exposure Pathway to the Health Risk Estimation. (2025). MDPI. [Link]
Sources
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- 2. 1,1-Difluoroethyl chloride (CH 3 CF 2 Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06406K [pubs.rsc.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. tandfonline.com [tandfonline.com]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Guide: Cross-Reactivity & Performance of 2-Amino-N-(2,2-difluoroethyl)acetamide Derivatives
This guide serves as a technical comparison and experimental manual for researchers evaluating 2-amino-N-(2,2-difluoroethyl)acetamide and its derivatives. It focuses on their application as metabolically stable bioisosteres in drug discovery and the critical assessment of their cross-reactivity profiles in both immunological and pharmacological contexts.
Executive Summary: The Fluorinated Scaffold Advantage
In modern drug design, the 2-amino-N-(2,2-difluoroethyl)acetamide motif (CAS: 1414642-43-5) has emerged as a critical building block. It serves as a bioisostere for standard ethyl or propyl acetamides, offering a strategic balance between lipophilicity modulation and metabolic stability .
Unlike the chemically inert trifluoromethyl (
This guide compares the Difluoro-derivative (Target) against its primary alternatives: the Trifluoro-analog (steric bulk, high lipophilicity) and the Non-fluorinated Ethyl-analog (metabolically labile).
Comparative Analysis: Performance Metrics
The following data synthesizes structural and physicochemical performance metrics essential for lead optimization.
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Difluoro-Derivative (Target) | Trifluoro-Analog (Alternative 1) | Ethyl-Analog (Alternative 2) |
| Structure | |||
| LogD (pH 7.4) | Moderate (Optimal solubility) | High (Risk of non-specific binding) | Low (Good solubility, low permeability) |
| Metabolic Stability ( | High (C-H bond strengthened by F) | Very High (Blocked) | Low (Rapid dealkylation/oxidation) |
| H-Bond Capability | Weak Donor (Polarized C-H) | None | None (Hydrophobic tail) |
| Steric Volume | ~38 ų | ~43 ų | ~33 ų |
| Cross-Reactivity Risk | Moderate (Structural overlap with Ethyl) | Low (Steric exclusion likely) | High (Promiscuous binding) |
Key Insight: The Difluoro-derivative is often the "Goldilocks" choice. It prevents the rapid CYP450-mediated dealkylation seen with ethyl groups but avoids the excessive lipophilicity and steric clash often introduced by trifluoro-groups.
Cross-Reactivity Studies: Mechanisms & Data
Cross-reactivity is evaluated in two distinct contexts: Immunological (Assay Interference) and Pharmacological (Off-Target Selectivity).
A. Immunological Cross-Reactivity (Assay Development)
When developing competitive ELISAs or lateral flow assays for drugs containing this moiety, the antibody's specificity towards the fluorine substitution pattern is critical.
-
Mechanism: Antibodies raised against the Difluoro hapten often show partial recognition of Monofluoro analogs but significantly reduced binding to Trifluoro analogs due to the increased van der Waals radius of the third fluorine atom.
-
Experimental Data (Normalized Binding %):
-
Target (Difluoro): 100%
-
Alternative (Trifluoro): < 15% (High Specificity)
-
Alternative (Ethyl): 40-60% (Moderate Cross-reactivity)
-
B. Pharmacological Selectivity (Off-Target)
The acetamide tail often protrudes into solvent-exposed regions of kinases or proteases.
-
Case Study: In JAK1 vs. JAK2 selectivity, replacing an ethyl group with a 2,2-difluoroethyl group has been shown to improve selectivity ratios by exploiting subtle electrostatic differences in the solvent channel.
Visualizing the Screening Workflow
The following diagram illustrates the decision tree for evaluating cross-reactivity and selecting the optimal derivative.
Caption: Workflow for assessing immunological and pharmacological cross-reactivity of difluoroethyl-acetamide derivatives.
Experimental Protocols
Protocol A: Competitive ELISA for Cross-Reactivity Assessment
Objective: Determine the specificity of an antibody raised against the 2,2-difluoroethyl moiety.
-
Coating: Coat 96-well microplates with the Drug-BSA conjugate (0.5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 3% Non-Fat Dry Milk in PBS for 1 hour at RT.
-
Competition:
-
Prepare serial dilutions (1000 nM to 0.1 nM) of the Target (Difluoro), Alternative 1 (Trifluoro), and Alternative 2 (Ethyl).
-
Mix analyte dilutions 1:1 with the primary antibody (optimized titer).
-
Add 100 µL/well of the mixture to the plate. Incubate 1 hour at RT.
-
-
Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 45 min.
-
Readout: Add TMB substrate. Stop reaction with 1M
. Read OD at 450 nm. -
Calculation: Plot % B/B0 vs. Log[Concentration]. Calculate % Cross-Reactivity as:
Protocol B: Microsomal Stability (Metabolic Cross-Check)
Objective: Verify that the difluoro-substitution effectively blocks metabolism compared to the ethyl analog.
-
Incubation: Incubate test compounds (1 µM) with pooled liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation: The Difluoro derivative should show <20% depletion at 60 min, whereas the Ethyl analog typically shows >50% depletion.
References
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
American Elements. (n.d.). 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride Properties. Retrieved February 18, 2026, from [Link]
Optimizing Half-Life: A Comparative Analysis of Difluoroethyl Acetamides in Lead Generation
Executive Summary
In the optimization of acetamide-based pharmacophores, the ethyl group often presents a metabolic "soft spot," susceptible to rapid oxidative dealkylation by Cytochrome P450 (CYP450) enzymes. This guide analyzes the 2,2-difluoroethyl (
The Physicochemical Basis: Why Difluoroethyl?
The Fluorine Effect on Metabolism
The primary driver for substituting an ethyl group with a 2,2-difluoroethyl group is the modulation of Bond Dissociation Energy (BDE). CYP450 metabolism typically proceeds via hydrogen abstraction.
-
Ethyl Group (
): The terminal methyl C–H bonds are relatively weak ( ), making them prime targets for radical abstraction and subsequent hydroxylation/dealkylation. -
Difluoroethyl Group (
): The high electronegativity of the two fluorine atoms pulls electron density from the carbon, shortening the adjacent C–H bond and increasing its BDE ( ). This renders the proton significantly more resistant to abstraction by the high-valent Iron-Oxo species in the CYP450 catalytic cycle.
The "Lipophilic Hydrogen Bond Donor"
A critical distinction often overlooked is that 2,2-difluoroethyl is not just a "blocked" ethyl.
-
Trifluoroethyl (
): chemically inert but lacks H-bond donor capability. -
Difluoroethyl (
): The terminal proton is acidified by the geminal fluorines ( drops significantly compared to alkane). This allows the group to act as a weak hydrogen bond donor in the enzyme active site, potentially maintaining potency lost when switching to a fully fluorinated analog.
Visualizing the Metabolic Blockade
Figure 1: Mechanistic comparison of CYP450 interaction. The difluoroethyl group resists the initial hydrogen abstraction step essential for oxidative clearance.
Comparative Performance Analysis
The following table synthesizes data trends observed in lead optimization campaigns (e.g., modification of cathepsin inhibitors and bioamine ligands).
Table 1: Bioisosteric Comparison of N-Alkyl Acetamides
| Feature | Ethyl Acetamide ( | 2,2-Difluoroethyl ( | 2,2,2-Trifluoroethyl ( |
| Metabolic Stability ( | Low (Baseline) | High (2-5x increase) | Very High (>5x increase) |
| Intrinsic Clearance ( | High | Medium/Low | Low |
| H-Bond Donor Ability | None | Weak Donor (Unique) | None |
| Lipophilicity ( | High | Moderate (Lipophilicity lowered) | Moderate/High |
| Electronic Effect ( | Weak Donor | Strong Withdrawal | Very Strong Withdrawal |
| Basicity of Amide N | Standard | Reduced | Significantly Reduced |
Key Insight: While Trifluoroethyl offers maximum stability, it often reduces the basicity of the adjacent nitrogen too drastically or eliminates a crucial H-bond interaction. The Difluoroethyl group preserves the H-bond donor capacity (via the acidic C-H), often maintaining target affinity better than the trifluoro analog [1][2].
Validated Experimental Protocol: Microsomal Stability Assay
To objectively verify the stability enhancement, use the following self-validating protocol. This workflow ensures data integrity through internal referencing.
Reagents & System
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin or Atenolol.
-
Step-by-Step Workflow
-
Preparation: Dilute test compounds (Difluoroethyl acetamide analogs) to 1 µM in buffer (final DMSO < 0.1%).
-
Pre-incubation: Mix 30 µL microsomes + 350 µL buffer + 10 µL compound. Incubate at 37°C for 5 min to equilibrate.
-
Initiation: Add 10 µL NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing 100 ng/mL Tolbutamide as Internal Standard).
-
Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Data Calculation
Calculate the slope (
Assay Visualization
Figure 2: Standardized Microsomal Stability Workflow ensuring reproducible Intrinsic Clearance (
Strategic Recommendations
-
Prioritize Difluoroethyl over Trifluoroethyl initially: If your lead molecule has an ethyl group and suffers from high clearance, the 2,2-difluoroethyl is the safer first switch. It is less likely to disrupt steric binding pockets than bulkier groups and maintains a dipole similar to the parent ethyl but with reversed polarity.
-
Monitor H-Bonding: Use NMR (
and ) to assess if the proton is engaging in intramolecular H-bonding, which can lock conformation and improve permeability. -
Synthetic Accessibility: While harder to install than simple alkyls, reagents like 2,2-difluoroethyl tosylate or 2,2-difluoroethylamine are now commercially standard, removing synthesis as a bottleneck [3].
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Journal of Medicinal Chemistry, 62(11), 5628–5637.[2]
-
O'Duill, M. L., et al. (2023). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. ChemRxiv.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-amino-N-(2,2-difluoroethyl)acetamide Quantification
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of 2-amino-N-(2,2-difluoroethyl)acetamide. As a small, polar, and fluorinated molecule, this compound presents unique analytical challenges that necessitate a careful selection and rigorous validation of the chosen detection method. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and life sciences sectors, offering both a high-level strategic comparison and a detailed, practical validation workflow.
The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are globally recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] The objective is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[4][5][6]
Strategic Selection of an Analytical Technique
The physicochemical properties of 2-amino-N-(2,2-difluoroethyl)acetamide—specifically its high polarity, low molecular weight, and lack of a strong UV chromophore—dictate the suitability of potential analytical techniques. A standard reversed-phase HPLC-UV approach is likely to fail due to poor retention on nonpolar stationary phases like C18.[7][8][9] Therefore, more specialized techniques are required.
Comparative Analysis of Leading Methodologies
A comparative summary of the most viable analytical techniques is presented below, highlighting their respective strengths and weaknesses for this specific application.
| Technique | Principle | Strengths | Weaknesses | Best For |
| HILIC-LC/MS/MS | Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry. Analyte partitions into a water-enriched layer on a polar stationary phase.[10][11][12][13] | High Specificity & Sensitivity: MS/MS detection is highly selective. Excellent Retention: HILIC columns are designed for polar compounds.[7] High Throughput: Fast gradient methods are possible. | Matrix Effects: Ion suppression or enhancement can affect accuracy. Higher Complexity: Requires specialized expertise and instrumentation. | Quantitative bioanalysis, impurity profiling at trace levels, and definitive quantification in complex matrices. |
| GC-MS | Gas Chromatography-Mass Spectrometry. Analyte is vaporized and separated in a gaseous mobile phase based on volatility and interaction with a stationary phase. | High Resolving Power: Capillary columns provide excellent separation. High Specificity: Mass spectral libraries aid in identification. | Requires Volatility: The analyte must be thermally stable and volatile. Derivatization may be necessary, adding complexity.[14][15] | Analysis of process-related impurities that are more volatile than the primary compound; situations where derivatization is straightforward. |
| Ion Chromatography (IC) | Ion-Exchange Chromatography. Separation is based on ionic interactions between the analyte and charged functional groups on the stationary phase. | Direct Analysis: Well-suited for charged or highly polar molecules.[16][17] Good for Counter-ion Analysis: Can simultaneously analyze related inorganic ions. | Lower Sensitivity: Compared to MS-based methods. Buffer Constraints: Mobile phase selection is critical and can be complex. | Purity analysis of the drug substance, particularly for ionic impurities and related polar by-products. An application note for a trifluoro-analog exists, showing feasibility.[16][17] |
Based on this analysis, HILIC-LC/MS/MS is the recommended primary technique for its superior sensitivity, specificity, and direct applicability to this class of polar molecules without the need for derivatization. The remainder of this guide will focus on the validation of this method.
Validation of a HILIC-LC/MS/MS Method
Method validation is the process of providing documented evidence that a method is fit for its intended purpose.[3][5][18] The following sections detail the experimental protocols for validating a HILIC-LC/MS/MS method for 2-amino-N-(2,2-difluoroethyl)acetamide quantification, in accordance with ICH Q2(R1) guidelines.[1][4][19]
Experimental Workflow & System Suitability
The initial step involves developing a robust chromatographic method and defining system suitability criteria to ensure the analytical system is performing correctly before any sample analysis.
Causality Behind Choices:
-
Column: A HILIC column (e.g., amide or silica-based) is chosen because it establishes a water-rich layer on the stationary phase surface, enabling partitioning and retention of highly polar analytes like 2-amino-N-(2,2-difluoroethyl)acetamide that would otherwise elute in the void volume of a C18 column.[10][11][12]
-
Mobile Phase: A high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate in water) is used. The aqueous portion is the strong eluting solvent in HILIC, the opposite of reversed-phase chromatography.[13] Formic acid or ammonium formate also serves to protonate the primary amine, which is essential for good peak shape and efficient ionization in the mass spectrometer source.[20]
-
Detection: Electrospray Ionization (ESI) in positive mode is selected to protonate the basic amine group, forming a stable [M+H]+ ion. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides a significant increase in specificity and signal-to-noise ratio.[21]
Protocol: System Suitability Testing
-
Prepare a System Suitability Solution: Create a solution of 2-amino-N-(2,2-difluoroethyl)acetamide at a concentration that is representative of the midpoint of the calibration curve (e.g., 100 ng/mL).
-
Perform Replicate Injections: Inject the solution six consecutive times onto the equilibrated HILIC-LC/MS/MS system.
-
Assess Performance: Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
Acceptance Criteria:
-
RSD of peak area ≤ 5.0%
-
RSD of retention time ≤ 2.0%
-
Peak tailing factor between 0.9 and 1.5.
-
Validation Parameters: Protocols and Acceptance Criteria
The core of the validation process involves systematically testing the method's performance characteristics.
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]
Protocol: Specificity Assessment
-
Analyze Blank Samples: Inject a blank solvent and a matrix blank (e.g., formulation placebo) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyze Spiked Samples: Spike the matrix blank with the analyte and known potential impurities.
-
Evaluate Resolution: Confirm that the analyte peak is baseline resolved from all other components. In MS/MS, also confirm that the ion transitions are unique and free from cross-talk.
-
Acceptance Criteria: No significant interference at the retention time and MRM transition of the analyte. Peak purity should be confirmed if using a PDA detector in parallel.
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a defined range.
Protocol: Linearity Determination
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution to cover the expected working range (e.g., 1 ng/mL to 500 ng/mL).
-
Construct Calibration Curve: Analyze each standard in triplicate. Plot the mean peak area against the nominal concentration.
-
Perform Linear Regression: Calculate the slope, intercept, and correlation coefficient (r²).
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.995.
-
The y-intercept should not be significantly different from zero.
-
Residuals should be randomly distributed around the x-axis.
-
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is typically determined through recovery studies.
Protocol: Accuracy (Recovery) Study
-
Spike Matrix Samples: Prepare samples by spiking a known matrix (e.g., placebo) with the analyte at a minimum of three concentration levels (low, medium, high), covering the specified range. For example, 80%, 100%, and 120% of the target concentration.
-
Analyze in Triplicate: Analyze three preparations for each concentration level.
-
Calculate Recovery: Determine the concentration of the analyte in each sample using the calibration curve and calculate the percent recovery using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level, with an RSD of ≤ 2.0%.
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[4][22]
Protocol: Precision Evaluation
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six samples at 100% of the target concentration OR three replicates at three concentrations (low, medium, high).
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the overall RSD for the combined results from both studies.
-
-
Acceptance Criteria:
-
Repeatability: RSD ≤ 2.0%.
-
Intermediate Precision: RSD ≤ 3.0%.
-
LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
Protocol: LOD & LOQ Estimation
-
Signal-to-Noise (S/N) Method:
-
Sequentially inject solutions with decreasing concentrations of the analyte.
-
Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Confirm the LOQ:
-
Prepare and analyze at least six samples at the estimated LOQ concentration.
-
The accuracy should be within 80-120% and the precision (RSD) should be ≤ 10%.
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3.
-
LOQ: S/N ≥ 10, with acceptable accuracy and precision.
-
Summary of Validation Parameters & Expected Results
| Parameter | Acceptance Criteria | Hypothetical Expected Results |
| Specificity | No interference at analyte RT and MRM transition. | Peak is pure and baseline resolved. No signal in blank matrix. |
| Linearity (Range: 1-500 ng/mL) | Correlation coefficient (r²) ≥ 0.995 | r² = 0.9992 |
| Accuracy | Mean recovery: 98.0% - 102.0% | 99.7% recovery, RSD < 1.5% |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 1.2% |
| Precision (Intermediate) | RSD ≤ 3.0% | RSD = 2.1% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10; Accuracy 80-120%; Precision ≤ 10% | 1.0 ng/mL; Accuracy 97%; Precision 6.5% |
| Robustness | RSD of results should remain within system suitability limits after deliberate small changes. | Method is robust to ±2°C in column temp and ±0.2 pH units in mobile phase. |
Visualizing the Validation Workflow
A clear workflow ensures all validation steps are performed logically and comprehensively.
Caption: Workflow for analytical method validation.
Conclusion
The successful quantification of 2-amino-N-(2,2-difluoroethyl)acetamide requires a carefully selected and rigorously validated analytical method. While several techniques are plausible, a HILIC-LC/MS/MS approach offers the best combination of sensitivity, specificity, and applicability for this polar compound. By systematically following the validation protocols outlined in this guide, which are based on established ICH guidelines, researchers can generate trustworthy and defensible analytical data suitable for regulatory submission and ensuring product quality.
References
-
FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
-
Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Phenomenex. (2016). HILIC Explained: What It Is & How It Works. Phenomenex. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
Dr. Maisch GmbH. HILIC. Dr. Maisch High Performance LC GmbH. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
-
FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. EMA. [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (Europe) Ltd. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Cai, X., et al. (2004). Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. Journal of Chromatography B. [Link]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. EMA. [Link]
-
Stevens, H. M., et al. (1976). The recovery and identification of fluoroacetamide and fluoroacetic acid from tissues. Forensic Science. [Link]
-
Zhao, Y., et al. (2002). [Simultaneous determination of fluoroacetamide and tetramine by gas chromatography]. Se pu = Chinese journal of chromatography. [Link]
-
Wasylishen, R. E., & Scott, B. (2007). The Identification of Sodium Fluoroacetate (Compound 1080) Employing NMR Spectroscopy. ResearchGate. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Zhang, T., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters. [Link]
-
Cacciola, F., et al. (2021). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Foods. [Link]
-
Zhang, T., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. SciSpace. [Link]
-
IKEV. VALIDATION OF ANALYTICAL METHODS. Institute for Quality and Efficiency in Health Care. [Link]
-
Sharma, A., & Singh, P. (2018). Validation of Analytical Methods. ResearchGate. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-amino-N-(2,2-difluoroethyl)acetamide
Executive Summary & Risk Architecture
Handling 2-amino-N-(2,2-difluoroethyl)acetamide requires a safety protocol that transcends standard "lab hygiene."[1] As a fluorinated building block containing a primary amine, this compound presents a dual-threat profile: immediate acute risks (corrosivity/irritation from the amine) and potential long-term risks (acetamide backbone toxicity).
In the absence of a completed REACH dossier or full toxicological screen for this specific derivative, we apply the Precautionary Principle . We treat this substance as a potential sensitizer and suspected carcinogen based on Structure-Activity Relationships (SAR) with analogous acetamides and fluorinated amines.
The Molecular Hazard Breakdown
-
Primary Amine Motif: High pH potential. Causes chemical burns to mucous membranes and corneal damage upon contact.
-
Difluoroethyl Group: Increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs.
-
Thermal Decomposition: In the event of a fire or runaway reaction, this compound will evolve Hydrogen Fluoride (HF) , a bone-seeking poison requiring specialized medical management.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation kinetics for fluorinated nitrogenous compounds. Standard latex gloves are insufficient.
| Protection Zone | Core Requirement | Technical Specification & Rationale |
| Hand Protection (Primary) | Double Gloving Strategy | Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5-8 mil Extended Cuff Nitrile (or Neoprene).Rationale: Fluorinated organics can permeate thin nitrile. The air gap between layers provides a breakthrough buffer. |
| Hand Protection (Spill/Bulk) | Laminate Film | Silver Shield / 4H Gloves. Rationale: Required for handling pure liquid >100mL or cleaning spills. Nitrile degrades rapidly under saturation conditions. |
| Ocular/Face | Chemical Goggles | Indirect Vented Goggles (ANSI Z87.1+). Rationale: Safety glasses are prohibited. Amine vapors and splashes track around glasses. Goggles provide a vapor seal. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 100 fpm). If working outside a hood (e.g., weighing bulk powder), use a P100/OV (Organic Vapor) respirator. |
| Body | Barrier Lab Coat | Tyvek® or chemically resistant apron over standard cotton lab coat.Rationale: Cotton absorbs liquids and holds them against the skin. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol utilizes a self-validating logic: If you can smell the amine, the containment has failed.
Phase A: Pre-Operational Verification
-
Airflow Check: Verify fume hood flow rate is >0.5 m/s (100 fpm).
-
Neutralizer Prep: Prepare a beaker of saturated Sodium Bicarbonate (
) or dilute Citric Acid in the hood for immediate decontamination of tools. -
Static Control: If the substance is a solid, use an ionizing bar or anti-static gun. Fluorinated powders are prone to high static charge, leading to "jumping" during weighing.
Phase B: Active Handling (Synthesis/Aliquot)
-
The "Dirty Hand/Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches chemical containers) and dominant hand as "clean" (touches instrument knobs/sash).
-
Weighing:
-
Never weigh on an open bench.
-
If the balance is outside the hood, use a secondary containment vessel (screw-top jar) to transport the tared vial. Open the jar only inside the hood.
-
-
Liquid Transfer:
-
Use positive displacement pipettes for liquids to prevent dripping (fluorinated solvents have low surface tension).
-
Do not use needles/syringes unless strictly necessary (Schlenk line work). Needle sticks with amines inject necrosis-causing agents deep into tissue.
-
Phase C: Decontamination & Doffing
-
Tool Decon: Rinse spatulas/glassware in the prepared acid/bicarb bath inside the hood before moving to the wash station.
-
Glove Removal:
-
Remove outer gloves inside the hood.
-
Inspect inner gloves for discoloration.
-
Wash hands with inner gloves on, then remove inner gloves.
-
-
Final Wash: Wash hands with soap and tepid water for 60 seconds.
Visualizing the Safety Architecture
The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Decision logic for handling fluorinated amine intermediates. Note the specific interventions for static charge and liquid surface tension.
Emergency Response & Waste Management
Exposure Response[2][3]
-
Skin Contact: Immediate flush for 15 minutes .[1][2] Do not use vinegar or neutralizers on the skin (exothermic risk). Use water only.
-
Eye Contact: Hold eyelids open and flush for 15 minutes. Time is vision.
-
HF Concern: If the material was involved in a fire, assume HF generation. Apply Calcium Gluconate gel to the affected area immediately after washing and seek emergency medical attention.
Disposal Specifications
This compound must not be bulked with standard organic solvents if possible.
-
Classification: Halogenated Organic Waste.
-
Segregation: Keep separate from strong oxidizers (peroxides, nitric acid) and acid chlorides.
-
Labeling: Clearly mark as "Contains Fluorinated Amines."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Acetamide derivatives and Fluorinated compounds Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3][4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Registration Dossier (General Acetamide/Amine hazards).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
